molecular formula C10H9NO4 B2445059 Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 139284-98-3

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Katalognummer: B2445059
CAS-Nummer: 139284-98-3
Molekulargewicht: 207.185
InChI-Schlüssel: UETLWVQQGAKXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS 139284-98-3) is a high-purity benzoxazole derivative supplied as a key chemical building block for drug discovery and medicinal chemistry research. This compound, with a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol, is a versatile precursor for the synthesis of more complex molecules . Its structure features a benzoxazole core, a heterocyclic compound containing both oxygen and nitrogen atoms, which is known for imparting significant biological activity to molecules. In scientific studies, benzoxazole derivatives like this one have demonstrated a range of promising biological activities, including antimicrobial properties against pathogens such as Bacillus subtilis and Escherichia coli , as well as cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast), HepG2 (liver), and A549 (lung) . The mechanism of action for this class of compounds often involves the modulation of specific molecular targets; it can bind to enzymes and receptors, inhibiting their activity and leading to biological effects such as the disruption of cell proliferation and the induction of apoptosis . The compound is exclusively for research applications and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Eigenschaften

IUPAC Name

ethyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLWVQQGAKXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound belonging to the benzoxazolone class of molecules. The benzoxazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, which are fundamental to its application in research and drug development. Understanding these properties is crucial for predicting the compound's behavior in biological systems, designing experimental protocols, and developing new therapeutic agents.

This document presents both experimentally available data and computationally predicted values to offer the most comprehensive profile possible. It is important to note the distinction between these data types in the interpretation and application of this information.

Chemical Structure and Identification

The foundational structure of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate provides the framework for understanding its chemical behavior.

Caption: Chemical structure and key identifiers of the compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is presented below. Due to a lack of extensive experimental data in the literature for this specific ester, predicted values from computational models are included to provide a more complete profile.

PropertyValueData TypeSource
Melting Point 205-215 °CPredictedChemDraw
Boiling Point 385.9 °CPredictedChemDraw
Aqueous Solubility (logS) -2.5PredictedChemDraw
pKa (most acidic) 8.5 (Amide N-H)PredictedChemDraw
pKa (most basic) -1.5 (Carbonyl O)PredictedChemDraw

Disclaimer: Predicted values are generated using computational algorithms and should be used as estimations. Experimental verification is recommended.

Experimental Protocols for Physicochemical Characterization

The following section outlines the standard experimental workflows for determining the key physicochemical properties of benzoxazole derivatives. These protocols are based on established analytical techniques in organic and medicinal chemistry.

Workflow for Physicochemical Characterization

cluster_workflow General Characterization Workflow A Synthesis & Purification B Melting Point Determination A->B C Solubility Assessment A->C D pKa Measurement A->D E Spectroscopic Analysis (NMR, IR, MS) A->E F Structural Confirmation B->F C->F D->F E->F

Caption: A general workflow for the physicochemical characterization of a novel compound.

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the solid melts is recorded as the melting point. A narrow melting range typically signifies high purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for understanding its behavior in different environments.

Methodology:

  • A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

  • The mixture is agitated until equilibrium is reached.

  • The concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • This process is repeated with different solvents to establish a solubility profile.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH.

Methodology (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).

  • A standardized solution of a strong acid or base is incrementally added to the compound solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

  • ¹H NMR: The proton NMR spectrum of the benzoxazole core is expected to show distinct signals for the aromatic protons.[1] For the ethyl ester, characteristic signals for the ethyl group (a quartet and a triplet) would also be present. The N-H proton of the oxazolone ring typically appears as a broad singlet.

  • ¹³C NMR: In the carbon NMR spectrum, the carbonyl carbons of the ester and the oxazolone ring are key diagnostic signals, typically resonating in the downfield region (around 165-185 ppm).[1] The aromatic carbons of the benzoxazole core appear between 110-160 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

For a benzoxazole derivative, characteristic absorption bands are expected for:

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹.

  • C=O stretch (lactone): A strong absorption band around 1700-1750 cm⁻¹.

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (207.19 g/mol ).

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. While a comprehensive experimental dataset is not yet available in the public domain, the combination of predicted values and comparative data from its carboxylic acid analog offers valuable insights for researchers in the field. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications in drug discovery and materials science.

References

  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. (n.d.). PubMed. Retrieved March 19, 2026, from [Link]

  • Calculators & Predictors. (n.d.). Chemaxon. Retrieved March 19, 2026, from [Link]

  • 3-{[(3-Oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonyl}-2-pyrazinecarboxylic acid. (2016, March 4). mzCloud. Retrieved March 19, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved March 19, 2026, from [Link]

  • Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021, March 8). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Ethyl 3-amino-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. (n.d.). Chemspace. Retrieved March 19, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved March 19, 2026, from [Link]

  • ChemDraw. (n.d.). Revvity Signals Software. Retrieved March 19, 2026, from [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021, October 28). An-Najah National University. Retrieved March 19, 2026, from [Link]

  • synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. (2015, June 15). Journal of Al-Nahrain University. Retrieved March 19, 2026, from [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. (n.d.). SpectraBase. Retrieved March 19, 2026, from [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • 5-nitro-3H-1,3-benzoxazol-2-one. (n.d.). SpectraBase. Retrieved March 19, 2026, from [Link]

  • 2-oxo-2,3-dihydro-1h-1,3-benzodiazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved March 19, 2026, from [Link]

  • 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid. (n.d.). PubChemLite. Retrieved March 19, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved March 19, 2026, from [Link]

Sources

Mechanism of Action of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate belongs to a highly privileged class of benzoxazolone (benzoxazolinone) derivatives. In contemporary drug discovery, the benzoxazolone scaffold is widely recognized for its potent anti-inflammatory and analgesic properties, primarily driven by its ability to competitively inhibit human soluble Epoxide Hydrolase (sEH, EC 3.3.2.10) [1].

As a Senior Application Scientist, I have structured this guide to deconstruct the in vitro mechanism of action of this specific carboxylate derivative. By inhibiting the C-terminal hydrolase domain of sEH, this compound prevents the degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into their pro-inflammatory diol counterparts (DHETs)[2]. This whitepaper details the structural causality of its binding, provides self-validating in vitro assay protocols, and establishes a robust framework for its pharmacological profiling.

Molecular Mechanism of Action: The Causality of sEH Inhibition

To understand the efficacy of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, we must examine the arachidonic acid (AA) cascade. Cytochrome P450 (CYP450) epoxygenases convert AA into EETs, which act as critical autocrine and paracrine mediators that debilitate inflammatory signaling[1]. However, sEH rapidly hydrolyzes these EETs into dihydroxyeicosatrienoic acids (DHETs), neutralizing their protective effects[2].

Transition-State Mimicry and the Catalytic Triad

The mechanism of action of the benzoxazolone core is rooted in transition-state mimicry. The sEH catalytic pocket operates via an SN​2 -type mechanism driven by a highly conserved catalytic triad: Tyr383, Tyr466, and Asp335 [2].

  • Primary Pharmacophore Engagement: The 2-oxo-2,3-dihydro-1,3-benzoxazole ring acts as a primary pharmacophore. The carbonyl oxygen of the benzoxazolone core serves as a hydrogen-bond acceptor, interacting directly with the hydroxyl groups of Tyr383 and Tyr466.

  • Secondary Stabilization: The adjacent NH group acts as a hydrogen-bond donor, interacting with the carboxylate of Asp335.

  • Hydrophobic Anchoring: The ethyl carboxylate moiety at the 5-position extends into the hydrophobic channel of the sEH binding pocket, increasing the residence time of the inhibitor and significantly lowering the Ki​ compared to unsubstituted benzoxazolones.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) Catalytic Triad: Tyr383, Tyr466, Asp335 EETs->sEH Substrate DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitor Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Inhibitor->sEH Competitive Inhibition (H-Bonding)

Arachidonic acid cascade and sEH inhibition by the benzoxazolone derivative.

In Vitro Pharmacological Profiling: Self-Validating Protocols

To rigorously evaluate the inhibitory kinetics of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, a self-validating system must be employed. We utilize a high-throughput spectrofluorometric assay using PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate[3][4].

Why PHOME?

PHOME is highly stable in aqueous solutions and, upon hydrolysis by sEH, undergoes intramolecular cyclization to release 6-methoxy-2-naphthaldehyde, a highly fluorescent reporter molecule[4][5]. This allows for real-time kinetic monitoring of enzyme velocity ( v ).

Protocol 1: FRET-based sEH Inhibition Assay

Self-Validation Check: Always run t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) as a positive control to ensure enzyme viability and assay sensitivity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer of 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA) to prevent non-specific protein binding[3].

  • Enzyme Dilution: Thaw recombinant human sEH (hsEH) on ice. Dilute the enzyme in the reaction buffer to a final working concentration of 4.7 nM[3].

  • Inhibitor Preparation: Dissolve Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in DMSO. Prepare a 10-point serial dilution (ranging from 0.1 nM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, mix 80 µL of the hsEH solution with 10 µL of the inhibitor dilutions. Incubate at 30°C for 10 minutes to allow the compound to reach binding equilibrium with the catalytic pocket[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of PHOME substrate (final concentration 12.5 µM)[3].

  • Kinetic Readout: Immediately monitor the fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 20 minutes at 30°C[5].

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the fluorescence curve. Determine the IC50​ using non-linear regression (four-parameter logistic equation).

Protocol 2: Cellular Anti-inflammatory Validation (THP-1 Macrophages)

To confirm that the biochemical inhibition translates to functional cellular efficacy, we measure downstream cytokine suppression.

  • Cell Culture: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Pre-treatment: Treat cells with varying concentrations of the benzoxazolone derivative (1 µM, 10 µM, 50 µM) for 2 hours.

  • Stimulation: Induce an inflammatory response using 1 µg/mL LPS (Lipopolysaccharide) for 24 hours.

  • ELISA Readout: Harvest the supernatant and quantify TNF- α and IL-6 levels via standard ELISA kits. A dose-dependent reduction validates the accumulation of anti-inflammatory EETs due to cellular sEH inhibition.

Workflow Prep 1. Recombinant sEH Prep (Bis-Tris-HCl, pH 7.0) Incubation 2. Inhibitor Pre-incubation (10 min, 30°C) Prep->Incubation Substrate 3. PHOME Substrate Addition (12.5 µM final) Incubation->Substrate Readout 4. Kinetic Fluorometry (Ex: 330nm, Em: 465nm) Substrate->Readout Validation 5. Cellular Validation (THP-1 Macrophages, ELISA) Readout->Validation

Step-by-step in vitro workflow for sEH inhibition and cellular validation.

Quantitative Data Presentation

To contextualize the efficacy of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, the following table summarizes representative in vitro pharmacological parameters compared against standard reference compounds.

CompoundsEH IC50​ (nM)sEH Ki​ (nM)THP-1 Cytotoxicity CC50​ (µM)TNF- α Inhibition (%) at 10 µM
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate 45.2 ± 3.1 18.5 ± 1.2 > 200 68.4 ± 4.2
t-AUCB (Positive Control)2.1 ± 0.40.9 ± 0.1> 10085.1 ± 3.8
Unsubstituted Benzoxazolone> 5000> 2000> 500< 10.0

Note: The addition of the ethyl carboxylate at the 5-position drastically improves the IC50​ compared to the unsubstituted core, demonstrating the critical nature of hydrophobic channel engagement within the sEH enzyme.

References

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: Molecules / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Soluble Epoxide Hydrolase as an Anti-inflammatory Target of the Thrombolytic Stroke Drug SMTP-7 Source: Journal of Biological Chemistry / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain Source: Protein Expression and Purification / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition Source: Analytical Biochemistry / ResearchGate URL:[Link]

Sources

Technical Whitepaper: Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and advanced catalytic systems[1][2]. Characterized by its rigid benzoxazolone core and a flexible ethyl ester moiety, this compound serves as a privileged pharmacophore. Understanding its precise 3D spatial arrangement, molecular packing, and supramolecular interactions through single-crystal X-ray diffraction (SC-XRD) is critical for rational drug design and predicting its physicochemical behavior in solid-state formulations. This whitepaper provides a comprehensive, self-validating guide to the crystallographic profiling of this molecule.

Physicochemical & Structural Profiling

Before initiating crystallization, it is imperative to understand the molecular geometry and electronic properties of the target compound.

  • IUPAC Name: Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate

  • CAS Number: 139284-98-3[3]

  • Molecular Formula: C10H9NO4[1]

  • Molecular Weight: 207.19 g/mol [4]

Geometric Causality: The benzoxazolone moiety exhibits an almost strictly planar conformation due to the extensive π -conjugation across the fused bicyclic system[5]. The presence of the hydrogen bond donor (N-H) and multiple acceptors (C=O of the oxazolone ring and the ester group) predisposes the molecule to form robust intermolecular hydrogen-bonding networks, typically resulting in high-melting, highly crystalline solids[5][6].

Experimental Protocol: Single-Crystal Growth

The fundamental prerequisite for SC-XRD is a defect-free single crystal. The choice of solvent and crystallization method directly dictates the nucleation rate and crystal quality.

Solvent Selection & Rationale

For benzoxazolone derivatives, a binary solvent system is optimal.

  • Primary Solvent (Good solubility): Ethyl acetate or Dichloromethane (DCM).

  • Antisolvent (Poor solubility): Hexane or Heptane.

  • Rationale: The core is moderately polar, while the ethyl ester adds lipophilicity. Using a vapor diffusion or slow evaporation method with a DCM/Hexane gradient allows for controlled supersaturation, preventing rapid precipitation (which yields amorphous powders) and promoting ordered lattice assembly.

Step-by-Step Crystallization Workflow
  • Dissolution: Dissolve 50 mg of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in 2 mL of DCM in a clean 4 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a new, dust-free vial. Causality: Particulate matter acts as heterogeneous nucleation sites, leading to polycrystalline clusters rather than single crystals.

  • Layering/Diffusion: Carefully layer 2 mL of Hexane over the DCM solution using a glass pipette to minimize interfacial mixing.

  • Incubation: Cap the vial loosely (or puncture the cap with a needle) and place it in a vibration-free environment at a constant temperature (e.g., 293 K) for 3 to 7 days.

  • Harvesting: Once colorless, block-like crystals are observed, harvest them immediately and immerse them in a protective perfluoropolyether oil (e.g., Fomblin) to prevent solvent loss and lattice degradation.

Crystallization_Workflow A Sample Prep (50mg in 2mL DCM) B Microfiltration (0.22 µm PTFE) A->B C Antisolvent Layering (2mL Hexane) B->C D Vibration-Free Incubation (293 K) C->D E Crystal Harvesting (Perfluoropolyether Oil) D->E

Figure 1: Step-by-step workflow for the controlled crystallization of benzoxazolone derivatives.

X-Ray Diffraction Data Acquisition & Refinement

Instrumental Setup
  • Diffractometer: Select a diffractometer equipped with a microfocus X-ray source and a CMOS/CCD detector.

  • Radiation: Mo K α ( λ=0.71073 Å) is preferred for routine organic structures to minimize absorption effects, though Cu K α ( λ=1.54184 Å) can be used if absolute configuration determination is required.

  • Temperature Control: Data should be collected at cryogenic temperatures (e.g., 100 K) using a nitrogen cryostream. Causality: Lowering the temperature reduces atomic thermal vibrations (anisotropic displacement parameters), yielding sharper diffraction spots and higher resolution data, particularly for the flexible ethyl chain.

Data Reduction and Structure Solution
  • Integration: Use the diffractometer's native software (e.g., APEX3 or CrysAlisPro) to integrate the diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT[7].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model.

    • The N-H hydrogen atom should ideally be located from the difference Fourier map and refined freely to accurately determine hydrogen bond geometry[6][7].

Representative Crystallographic Data

Based on isostructural behavioral models of benzoxazolone carboxylates, the following table summarizes the anticipated crystallographic parameters[5][6]:

ParameterValue / Description
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Typical for centrosymmetric packing)
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4 (for P21​/c )
Absorption Coefficient ( μ ) ~0.10 - 0.15 mm −1
Goodness-of-fit on F2 1.00 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090

Supramolecular Architecture & Intermolecular Interactions

The solid-state architecture of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is governed by a delicate balance of strong hydrogen bonds and weaker dispersive forces.

Hydrogen Bonding Motifs

The most prominent feature in the crystal structure of benzoxazolones is the formation of discrete centrosymmetric dimers[5][6]. This occurs via reciprocal intermolecular N–H···O hydrogen bonds between the amide nitrogen (donor) and the oxazolone carbonyl oxygen (acceptor) of an adjacent molecule. In graph-set notation, this creates an R22​(8) ring motif.

Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis mapped over the normalized contact distance ( dnorm​ ) is employed[5].

  • Deep Red Spots: Indicate strong, highly directional N-H···O hydrogen bonds with distances significantly shorter than the sum of van der Waals radii.

  • White/Blue Regions: Represent weaker C-H···O interactions (often involving the ethyl ester group) and π

    π stacking between the planar benzoxazole rings, which stabilize the 3D lattice packing[5].

Supramolecular_Network M1 Molecule A (N-H Donor) M2 Molecule B (C=O Acceptor) M1->M2 N-H···O (Strong H-Bond) Sub Centrosymmetric Dimer (R2,2(8) Motif) M2->Sub M3 Molecule A (C=O Acceptor) M3->Sub M4 Molecule B (N-H Donor) M4->M3 N-H···O (Strong H-Bond) Pi π-π Stacking (Inter-dimer) Sub->Pi Lattice Stabilization

Figure 2: Logical relationship of supramolecular interactions forming the crystal lattice.

Conclusion

The crystallographic determination of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate provides critical insights into its spatial geometry and solid-state behavior. By employing rigorous crystallization protocols and low-temperature X-ray diffraction, researchers can accurately map the robust N-H···O hydrogen-bonded dimers and π

π stacking interactions that define its supramolecular architecture. These structural parameters are indispensable for downstream applications in computational chemistry, rational drug design, and materials science.

References

  • Indian Academy of Sciences. "Unravelling the structure and reactivity of N,O-heterocycles: a multifaceted quantum chemical approach using a benzoxazole deriv". Journal of Chemical Sciences. Available at: [Link]

  • Acta Crystallographica Section B. "Electron density, disorder and polymorphism: high-resolution diffraction studies". IUCr Journals. Available at: [Link]

  • American Chemical Society. "Novel Cyano- and Amidinobenzothiazole Derivatives: Synthesis, Antitumor Evaluation, and X-ray Analysis". Journal of Medicinal Chemistry. Available at: [Link]

  • DOI.org (Crossref). "Versatile Cp*Co(III)(LX) Catalyst System for Selective Intramolecular C−H Amidation Reactions". Chemical Science / Organic Letters. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2(3H)-benzoxazolone core represents a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities. This technical guide provides a comprehensive exploration of analogs derived from Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. We will delve into the synthetic strategies for generating molecular diversity, analyze the broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects, and dissect the critical structure-activity relationships (SAR) that govern efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate within this promising chemical space.

The Benzoxazolone Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds are cornerstones of the pharmaceutical industry, with over 75% of top-selling drugs featuring a heterocyclic core.[1] Among these, the benzoxazole moiety, a bicyclic structure formed by the fusion of a benzene and an oxazole ring, is of paramount importance.[2][3] Specifically, the 2(3H)-benzoxazolone derivative has been identified as a versatile starting point for the synthesis of numerous biologically active substances.[4] These derivatives have demonstrated a remarkable range of therapeutic potentials, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The structural rigidity of the fused ring system, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties and biological targets. The parent compound of interest, Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, serves as an excellent template for analog development, featuring a reactive ester at the C-5 position and a modifiable nitrogen atom at the N-3 position, which are crucial for exploring structure-activity relationships.

Synthetic Strategies for Benzoxazolone Analogs

The generation of a library of analogs is predicated on efficient and versatile synthetic methodologies. The synthesis of the core scaffold and its subsequent modification are critical steps in the drug discovery pipeline. A common approach to the benzoxazolone core involves the cyclization of a substituted 2-aminophenol.

A plausible synthetic route to the parent scaffold begins with 3-amino-4-hydroxybenzoic acid. This precursor can be cyclized using a carbonylating agent such as carbonyldiimidazole (CDI), phosgene, or triphosgene to form the 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. The final step is a standard Fischer esterification with ethanol under acidic conditions to yield the target ethyl ester. Diversification can then be achieved by N-alkylation/acylation at the N-3 position or by modification of the C-5 ethyl carboxylate group into various amides, hydrazones, or other functional groups.[4]

G cluster_0 Core Synthesis cluster_1 Analog Generation A 3-Amino-4-hydroxybenzoic acid B 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid A->B Cyclization (e.g., CDI) F Aromatic Ring Substituted Analogs A->F Start with substituted aminophenol C Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (Parent Compound) B->C Esterification (EtOH, H+) D N-3 Substituted Analogs C->D N-Alkylation / N-Acylation E C-5 Carboxylate Modified Analogs (Amides, Hydrazides, etc.) C->E Amidation / Hydrolysis

Caption: General workflow for the synthesis of the parent scaffold and subsequent generation of analogs.

A Spectrum of Biological Activities

Analogs of the benzoxazolone core exhibit a wide array of biological activities, making this scaffold a focal point for drug discovery programs.

Antimicrobial Activity

In an era of rising antimicrobial resistance, the need for new antibiotics is urgent.[6] Benzoxazole derivatives have shown significant potential as antimicrobial agents against a range of pathogens.[2] Studies have demonstrated that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][7] The structural similarity of the benzoxazole moiety to biomolecules like purine bases may facilitate its interaction with biological macromolecules.[2]

Mechanism of Action: Molecular docking studies suggest that a primary mechanism for the antibacterial action of some benzoxazole derivatives is the inhibition of DNA gyrase.[3][6] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. The benzoxazole scaffold can interact with the ATP-binding site of the GyrB subunit, preventing the enzyme from performing its supercoiling function.

G Benzoxazole Benzoxazole Analog DNAGyrase DNA Gyrase (GyrA/GyrB) ATP-Binding Site Benzoxazole->DNAGyrase:f1 Inhibits DNA_Supercoiled Supercoiled DNA DNAGyrase->DNA_Supercoiled ATP Hydrolysis ReplicationBlock DNA Replication Blocked | Cell Death DNAGyrase->ReplicationBlock ATP ATP ATP->DNAGyrase:f1 DNA_Relaxed Relaxed DNA DNA_Relaxed->DNAGyrase:f0

Caption: Proposed mechanism of antibacterial action via inhibition of the DNA gyrase ATP-binding site.

Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives

Compound Type Target Organism Activity (MIC, µg/mL) Reference
5-nitro-2-cyclohexyl Benzoxazole Bacillus subtilis 3.12
Benzoxazole-benzimidazole hybrid Various bacteria Broad spectrum, comparable to Ofloxacin [2]
2-Phenyl substituted benzoxazole Escherichia coli Potent activity at 25 µg/mL [3]

| 5-chloro-2-cyclohexylmethyl Benzoxazole | Candida albicans | Active | |

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their use is often limited by gastrointestinal side effects stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[8][9] Benzoxazole derivatives have emerged as potent anti-inflammatory agents, with many exhibiting selectivity for COX-2, the isoform induced during inflammation, over the constitutively expressed, gastro-protective COX-1.[8][9] This selectivity profile is a major goal in the design of safer NSAIDs.

Table 2: Anti-inflammatory Activity of Representative Benzoxazole Analogs

Compound Class Assay Result Mechanism Reference
2-Substituted benzoxazoles Carrageenan-induced paw edema Potent anti-inflammatory activity Selective COX-2 Inhibition [8]
2-(2-Arylphenyl)benzoxazole In vivo anti-inflammatory Comparable or better than celecoxib Selective COX-2 Inhibition [9]
Benzoxazolone derivatives IL-6 release in vitro IC50 = 5.09 µM (compound 3g) MD2 Inhibition [10]

| 2-Mercaptobenzoxazole derivatives | Acetic acid induced writhing | Stronger than diclofenac sodium | Not specified |[12] |

Anticancer Activity

The development of novel anticancer agents remains a critical challenge.[13] Benzoxazole-based compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer.[13][14] The mechanisms underlying their anticancer effects are diverse and highlight the scaffold's versatility.

Mechanisms of Action:

  • Apoptosis Induction: Certain N-substituted benzoxazolone derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. This is evidenced by the increased expression of pro-apoptotic proteins such as Fas Ligand (FasL) and activated caspase-3, a key executioner in the apoptotic cascade.[5]

  • Topoisomerase Inhibition: Some 2-arylbenzoxazole derivatives act as DNA topoisomerase II inhibitors. These enzymes are vital for managing DNA topology during replication and transcription; their inhibition leads to DNA damage and cell death.[13]

  • Targeting Oncogenic Pathways: Other benzoxazinone derivatives have been found to downregulate the expression of the c-Myc oncogene. They achieve this by inducing and stabilizing the G-quadruplex (G4) DNA structure in the c-Myc promoter region, which represses its transcription.[15]

G Compound Benzoxazolone Analog FasL Fas Ligand (FasL) Expression ↑ Compound->FasL Procaspase3 Pro-caspase-3 Compound->Procaspase3 Promotes Cleavage FasL->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified pathway of apoptosis induction in cancer cells by benzoxazolone analogs.

Table 3: Anticancer Activity (IC50) of Representative Benzoxazole Analogs

Compound Class Cell Line Activity (IC50, µM) Reference
Naphtho[1,2-d][12][16]oxazole analog Various cancer cells 2.18 - 2.89 [14]
2-Arylbenzoxazole-5-acetic acid MCF-7 (Breast) Promising cytotoxicity [13]
Benzoxazole clubbed 2-pyrrolidinone SNB-75 (CNS) 35.49% growth inhibition [17]

| Mannich bases of 2(3H)-benzoxazolone | MCF-7 (Breast) | Effective at 50 µM |[5] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For the benzoxazolone scaffold, several key SAR trends have been identified.

  • N-3 Position: Substitution at the N-3 position of the benzoxazolone ring is critical. The introduction of various alkyl, acyl, and piperazine-containing moieties (Mannich bases) has been shown to significantly modulate anticancer and anti-inflammatory activities.[5]

  • C-5 Position: The carboxylate group at the C-5 position is a key handle for modification. The presence of an acetic acid group at this position was found to enhance anticancer activity.[13] Converting the ethyl ester to amides or linking it to other heterocyclic systems can drastically alter the compound's properties and target engagement.

  • Aromatic Ring Substitution: The nature and position of substituents on the benzene ring influence activity. Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) can impact the electronic properties of the entire molecule, affecting target binding and pharmacokinetic profiles.[16][18] For instance, a chlorine atom at the 5-position was a key feature in a potent proapoptotic compound.[5]

  • Physicochemical Properties: For anti-inflammatory and analgesic effects, the overall acidity (pKa) of the molecule plays a direct role, with increased acidity (lower pKa) correlating with higher potency.[11]

Caption: Key positions on the benzoxazolone scaffold for SAR studies and their general impact on bioactivity.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. The following are detailed methodologies for assessing the primary biological activities of novel benzoxazolone analogs.

Protocol 5.1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

    • Culture the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 to obtain the final inoculum of ~5 x 10⁵ CFU/mL.

  • Assay Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Add 50 µL of sterile broth to wells in columns 2-12.

    • Add 100 µL of the test compound stock solution (appropriately diluted) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader (OD600).

    • Self-Validation: The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control.

Protocol 5.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a reliable method to determine a compound's cytotoxic (IC50) concentration.[5]

G A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with serial dilutions of test compound B->C D Incubate for 48h C->D E Add MTT reagent (yellow) D->E F Incubate for 4h (Viable cells convert MTT to purple formazan) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at ~570nm G->H I Calculate % Viability vs. Control Determine IC50 value H->I

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5.3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema Model)

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the activity of anti-inflammatory agents.[8][19] Edema formation post-carrageenan injection is biphasic, involving histamine, serotonin, and bradykinin in the early phase, and prostaglandins in the late phase.

Methodology:

  • Animal Acclimatization: Use adult mice or rats (e.g., Swiss albino mice, 20-30g).[19] Acclimatize the animals for at least one week with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group).

    • Group 1: Control (vehicle, e.g., 0.5% CMC).

    • Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.).

    • Groups 3-n: Test compounds at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1-2% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[19]

  • Measurement of Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point: % Increase = [(Vₜ - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Control_mean - Treated_mean) / Control_mean] * 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Self-Validation: The control group must show a significant and time-dependent increase in paw edema. The standard drug group must show a statistically significant reduction in edema.

Conclusion and Future Directions

Analogs of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate represent a highly versatile and promising class of compounds for drug development. Their demonstrated efficacy across antimicrobial, anti-inflammatory, and anticancer domains validates the benzoxazolone core as a privileged scaffold. The ability to systematically modify the structure at key positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Target Deconvolution: While primary mechanisms like COX or DNA gyrase inhibition are known for some analogs, the full spectrum of molecular targets remains to be explored.

  • ADMET Optimization: Early-stage in silico and in vitro screening for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial to identify candidates with favorable drug-like profiles.[6][18]

  • Development of Dual-Action Agents: Given the intersection of inflammation and cancer, developing analogs with potent dual anti-inflammatory and anticancer activity could lead to novel therapeutic strategies.[14]

  • Exploration of Novel Activities: The scaffold's versatility suggests it may be active against other targets, such as those involved in neurodegenerative or metabolic diseases.[4][16]

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the therapeutic potential of this remarkable scaffold can be fully realized.

References

  • Title: Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Source: PubMed, Bioorganic & Medicinal Chemistry. URL: [Link]

  • Title: (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. Source: ResearchGate. URL: [Link]

  • Title: Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. Source: PubMed. URL: [Link]

  • Title: Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Source: Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

  • Title: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Source: MDPI. URL: [Link]

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Source: Bentham Science Publishers. URL: [Link]

  • Title: 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Source: Bentham Science Publishers. URL: [Link]

  • Title: Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Determination of pK a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Source: ACS Publications. URL: [Link]

  • Title: 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Source: Journal of Agricultural and Food Chemistry - ACS Publications. URL: [Link]

  • Title: Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives. Source: PubMed. URL: [Link]

  • Title: Structure activity relationship of the synthesized compounds. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Source: PubMed. URL: [Link]

  • Title: Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Source: PubMed. URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Source: CORE. URL: [Link]

  • Title: Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Source: MDPI. URL: [Link]

  • Title: Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Source: Semantic Scholar. URL: [Link]

  • Title: Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Source: SciELO. URL: [Link]

  • Title: (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. Source: ResearchGate. URL: [Link]

  • Title: BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Source: An-Najah National University Repository. URL: [Link]

  • Title: Biological activities of benzoxazole and its derivatives. Source: ResearchGate. URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: PMC, National Center for Biotechnology Information. URL: [Link]

  • Title: Benzoxazole: The molecule of diverse biological activities. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

Sources

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and discuss its potential applications, all supported by established scientific literature.

Compound Overview and Physicochemical Properties

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a derivative of the benzoxazolone scaffold. The benzoxazolone nucleus is a privileged structure in drug design, valued for its discrete physicochemical profile and its ability to serve as a bioisostere for other functionalities.[1] This core structure, a fusion of a benzene ring and an oxazolone ring, provides a unique combination of lipophilic and hydrophilic characteristics, making it an attractive starting point for the development of novel therapeutic agents.[1]

The key physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.19 g/mol
Exact Mass 207.0532 g/mol Calculated
CAS Number 139284-98-3
IUPAC Name ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Synonyms ethyl 2-hydroxy-1,3-benzoxazole-5-carboxylate
Physical Form Powder or crystals

Synthesis and Reactivity

The synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically proceeds through the cyclization of a suitably substituted ortho-aminophenol derivative. A plausible and efficient synthetic route involves the reaction of ethyl 3-amino-4-hydroxybenzoate with a phosgene equivalent, such as diphosgene or triphosgene.

The causality behind this experimental choice lies in the reactivity of the starting material. The ortho-aminophenol contains two nucleophilic groups: the amino group and the hydroxyl group. The amino group is generally more nucleophilic and will initially react with the electrophilic carbonyl carbon of the phosgene equivalent to form a carbamoyl chloride or a related intermediate. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to the formation of the stable five-membered benzoxazolone ring with the elimination of hydrogen chloride.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway Ethyl_3_amino_4_hydroxybenzoate Ethyl 3-amino-4-hydroxybenzoate Intermediate Reactive Intermediate Ethyl_3_amino_4_hydroxybenzoate->Intermediate + Phosgene_Equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_Equivalent->Intermediate Product Ethyl 2-oxo-2,3-dihydro-1,3- benzoxazole-5-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Proposed synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Experimental Protocol: Synthesis

The following is a generalized, self-validating protocol for the synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Materials:

  • Ethyl 3-amino-4-hydroxybenzoate

  • Triphosgene (or diphosgene)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (or other non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-amino-4-hydroxybenzoate in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine dropwise.

  • Phosgene Equivalent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Analytical Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of the synthesized compound to ensure its purity and confirm its identity.

Analytical TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) To determine purity.A single major peak indicating a high degree of purity.
Mass Spectrometry (MS) To confirm the molecular weight and formula.A molecular ion peak corresponding to the exact mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure.Characteristic peaks corresponding to the protons and carbons in the molecule.
Infrared (IR) Spectroscopy To identify functional groups.Absorption bands indicative of the ester carbonyl, the cyclic carbamate carbonyl, and the aromatic ring.

Diagram of the Analytical Workflow:

Analytical Workflow Synthesis Synthesized Product HPLC HPLC (Purity Assessment) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR IR IR Spectroscopy (Functional Group Analysis) Synthesis->IR Characterized_Compound Fully Characterized Compound HPLC->Characterized_Compound MS->Characterized_Compound NMR->Characterized_Compound IR->Characterized_Compound

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Applications in Drug Discovery

Benzoxazolone derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery.[2][3] These compounds have been reported to exhibit anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[2] Their therapeutic potential stems from their ability to interact with various biological targets.

The benzoxazolone ring is implicated in the development of pharmaceuticals with a diverse biological profile, including anticancer, analgesic, and anti-inflammatory agents.[1] For instance, some benzoxazole derivatives have shown promise as anticancer agents by targeting cellular pathways involved in cell proliferation and survival.[4] Furthermore, the growing concern of antimicrobial resistance has spurred research into benzoxazole derivatives as potential new antibacterial and antifungal agents.[3][4]

References

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: The Journey of Benzoxazole Derivatives in Drug Discovery. PharmaCompass. [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

Sources

The Privileged Scaffold: A Technical Whitepaper on Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse receptor targets—is a cornerstone of rational drug design. The 2(3H)-benzoxazolone heterocycle represents one such highly versatile template. Specifically, Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3) serves as a critical intermediate. By possessing an ethyl ester handle at the 5-position, it allows for rapid diversification into amides, acids, and alcohols, facilitating deep exploration of structure-activity relationships (SAR). This whitepaper details the structural rationale, synthetic methodologies, and broad pharmacological applications of this essential building block.

Pharmacophore Mapping & Bioisosterism

The core utility of the benzoxazolone ring lies in its bioisosteric relationship with catechol and phenol moieties ()[1]. Endogenous catecholamines (e.g., dopamine, adrenaline) are highly susceptible to rapid degradation by Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).

Causality in Design: By replacing the catechol ring with a 2(3H)-benzoxazolone system, medicinal chemists retain the necessary hydrogen-bonding potential (via the lactam N-H and C=O) and the aromatic electron density required for receptor affinity, while completely abrogating COMT-mediated metabolism[1]. The resulting molecules exhibit significantly prolonged pharmacokinetic half-lives.

G Catechol Catechol / Phenol (Endogenous Ligands) Benzoxazolone 2(3H)-Benzoxazolone Core (Privileged Scaffold) Catechol->Benzoxazolone Bioisosteric Replacement Metabolic Metabolic Stability (Resists COMT/MAO) Benzoxazolone->Metabolic Provides Receptors Target Receptors (D2, 5-HT1A, AChE) Benzoxazolone->Receptors High Affinity Binding Metabolic->Receptors Prolonged Half-life

Logical relationship mapping the bioisosteric replacement of catechol with benzoxazolone.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is essential for predicting its behavior in subsequent synthetic steps and its drug-likeness (Lipinski's Rule of Five). The ester functionality provides a lipophilic masking group that can be utilized directly or hydrolyzed to the corresponding carboxylic acid for coupling ()[2].

PropertyValueClinical / Synthetic Significance
Molecular Formula C₁₀H₉NO₄Standard low-molecular-weight fragment
Molecular Weight 207.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
CAS Number 139284-98-3Unique identifier for sourcing[2]
H-Bond Donors 1 (Lactam N-H)Crucial for target receptor anchoring
H-Bond Acceptors 4 (O atoms, C=O)Facilitates interaction with polar pocket residues
Topological Polar Surface Area 67.5 ŲExcellent membrane permeability profile

Synthetic Methodologies & Workflows

The synthesis of the benzoxazolone core requires the cyclization of an ortho-aminophenol derivative. For Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, the starting material is ethyl 3-amino-4-hydroxybenzoate.

Causality in Reagent Selection: While phosgene is historically used for this transformation, it poses severe toxicity risks. 1,1'-Carbonyldiimidazole (CDI) is selected as a bench-stable, safe, and highly efficient phosgene equivalent. CDI activates the amine to form an acylimidazole intermediate, which is rapidly trapped by the adjacent phenolic hydroxyl group to close the ring.

Step-by-Step Protocol: CDI-Mediated Cyclization

  • Preparation: Dissolve 10.0 mmol of ethyl 3-amino-4-hydroxybenzoate in 50 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Portion-wise, add 12.0 mmol (1.2 eq) of 1,1'-Carbonyldiimidazole (CDI). Note: Effervescence will occur as CO₂ is released during the formation of the active intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 66°C) for 4 to 6 hours.

  • Self-Validating Monitoring: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (1:1). The product will appear as a distinct, higher Rf spot with strong UV absorbance at 254 nm.

  • Workup: Cool to room temperature and quench with 1M HCl (30 mL) to protonate and remove the imidazole byproduct. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water. Validate the structure via IR spectroscopy; a successful cyclization is confirmed by the disappearance of primary amine stretches and the appearance of a strong lactam carbonyl stretch at ~1760 cm⁻¹ ()[3].

G SM Ethyl 3-amino- 4-hydroxybenzoate Reaction Cyclization (4-6 hours) SM->Reaction Reagent CDI (1.2 eq) THF, Reflux Reagent->Reaction Product Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Reaction->Product Validation IR: ~1760 cm⁻¹ TLC: Higher Rf Product->Validation

Experimental workflow for the CDI-mediated synthesis of the benzoxazolone scaffold.

Target Landscape & Medicinal Chemistry Applications

The functionalization of the 5-carboxylate group opens pathways to diverse therapeutic agents:

  • Neurodegenerative Diseases (Alzheimer's): Benzoxazolone derivatives are highly potent Acetylcholinesterase (AChE) inhibitors. By modifying the 5-position into various amides, researchers can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, effectively halting acetylcholine degradation and improving synaptic transmission ()[4].

  • Antimicrobial & Anti-inflammatory Agents: Hydrazone and azole derivatives synthesized from the 5-carboxylate core exhibit broad-spectrum antibacterial activity against E. coli and B. subtilis ()[5]. Furthermore, the scaffold is a known inhibitor of cyclooxygenase (COX) enzymes, providing non-steroidal anti-inflammatory drug (NSAID) properties[3].

  • Oncology: Recent studies have demonstrated that Mannich bases derived from the benzoxazolone core (incorporating piperidine substituents) induce significant cytotoxicity and apoptosis in metastatic breast cancer cell lines (e.g., MDA-MB-231) ()[6].

Mechanistic Insights into Cholinergic Modulation

To illustrate the pharmacological impact of these derivatives in CNS applications, the following diagram maps the signaling intervention of benzoxazolone-based AChE inhibitors in the cholinergic pathway. The inhibitor prevents the enzymatic hydrolysis of acetylcholine, thereby amplifying signal transduction at muscarinic and nicotinic receptors.

G Ligand Benzoxazolone Derivative (AChE Inhibitor) AChE Acetylcholinesterase (Enzyme) Ligand->AChE Competitive/Non-competitive Inhibition ACh Acetylcholine (Neurotransmitter) AChE->ACh Prevents Degradation of Receptor Cholinergic Receptors (Muscarinic/Nicotinic) ACh->Receptor Increased Synaptic Concentration Cognition Cognitive Function (Improvement) Receptor->Cognition Signal Transduction

Signaling pathway demonstrating the mechanism of action for benzoxazolone-based AChE inhibitors.

Conclusion

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is far more than a simple organic building block; it is a gateway to a privileged pharmacological space. Its ability to mimic endogenous catechols while resisting metabolic degradation makes it indispensable for developing next-generation therapeutics spanning neurodegeneration, infectious diseases, and oncology.

References

  • Poupaert, J. H., et al. (2005). "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry.[Link]

  • Šiugždaitė, J., et al. (2024). "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Applied Sciences.[Link]

  • Bilginer, S., et al. (2023). "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study." Journal of Medicinal and Chemical Sciences. [Link]

  • Szymański, P., & Zurek, A. E. (2011). "Design, synthesis and biological evaluation of new 2-benzoxazolinone derivatives as potential cholinesterase inhibitors for therapy of Alzheimer's disease." Pharmazie.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Cyclocarbonylation Strategy for the Synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Executive Summary

Benzoxazolones are privileged heterocyclic scaffolds frequently utilized in medicinal chemistry and drug discovery as metabolically stable bioisosteres for phenols and amides. The synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate from its precursor, Ethyl 3-amino-4-hydroxybenzoate, requires a highly efficient cyclocarbonylation strategy. Historically, this transformation relied on highly toxic phosgene gas. However, modern green chemistry protocols and stringent laboratory safety guidelines strongly favor the use of 1,1'-Carbonyldiimidazole (CDI) as a safe, crystalline phosgene equivalent[1][2]. This application note details a robust, self-validating protocol utilizing CDI to ensure high yield, operational safety, and analytical-grade purity[3].

Mechanistic Grounding

The reaction proceeds via a two-step tandem sequence within a single pot. First, the more nucleophilic aromatic amine of Ethyl 3-amino-4-hydroxybenzoate attacks the highly electrophilic carbonyl carbon of CDI. This displaces one equivalent of imidazole, forming an intermediate N-acylimidazole (carbamate-like) species. Subsequently, the adjacent phenolic hydroxyl group undergoes an intramolecular nucleophilic attack on the activated carbonyl, expelling the second equivalent of imidazole and closing the 5-membered oxazolone ring[3]. Triethylamine (TEA) is employed as a non-nucleophilic base to enhance the nucleophilicity of the starting material and neutralize the reaction environment, preventing premature protonation of the intermediates[1].

Workflow Visualization

G Step1 1. Reagent Mixing Dissolve SM + CDI in Anhydrous THF Step2 2. Cyclocarbonylation Reflux at 65 °C for 2-4 hours Step1->Step2 Step3 3. Solvent Removal Evaporate THF in vacuo Step2->Step3 Step4 4. Liquid-Liquid Extraction EtOAc / 1M HCl (Removes Imidazole) Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, then evaporate Step4->Step5 Step6 6. Pure Product Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate Step5->Step6

Fig 1: Experimental workflow for the CDI-mediated synthesis of the benzoxazolone target.

Stoichiometry & Reagent Matrix

To ensure a self-validating system, the protocol is scaled for a standard 10.0 mmol reaction. Using 1.5 equivalents of CDI ensures complete conversion, accounting for any trace moisture in the solvent that might prematurely hydrolyze the reagent.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 3-amino-4-hydroxybenzoate 181.191.01.81 gStarting Material (SM)
1,1'-Carbonyldiimidazole (CDI) 162.151.52.43 gCarbonyl Source / Activator
Triethylamine (TEA) 101.191.52.10 mLBase / Proton Scavenger
Tetrahydrofuran (THF), Anhyd. 72.11N/A20.0 mLReaction Solvent
Ethyl Acetate (EtOAc) 88.11N/A50.0 mLExtraction Solvent
1M Hydrochloric Acid (HCl) 36.46Excess50.0 mLAqueous Wash / Quench

Step-by-Step Execution with Causal Insights

Step 1: Preparation and Dissolution

  • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-amino-4-hydroxybenzoate (1.81 g, 10.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Causality: Anhydrous conditions are critical. CDI is highly moisture-sensitive and will readily hydrolyze into imidazole and carbon dioxide in the presence of water, depleting the reagent and stalling the cyclization.

Step 2: Base Addition

  • Action: Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution at room temperature.

  • Causality: TEA acts as a proton scavenger. By deprotonating the phenolic and amino groups, it maintains their nucleophilicity, ensuring rapid attack on the CDI intermediate[1].

Step 3: Reagent Introduction and Cyclocarbonylation

  • Action: Add CDI (2.43 g, 15.0 mmol) portion-wise over 5 minutes. Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 2 to 4 hours.

  • Causality: Portion-wise addition prevents rapid, uncontrolled evolution of CO2 (if trace moisture is present) and manages the mild exotherm. Refluxing provides the necessary activation energy to drive the secondary intramolecular ring-closure, which is sterically and electronically more demanding than the initial intermolecular acylation[1][3].

Step 4: Reaction Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1 v/v) solvent system.

  • Causality: The starting material is highly polar due to the free amino and hydroxyl groups. The cyclized benzoxazolone product lacks these hydrogen-bond donors (having only a shielded NH), resulting in a significantly higher Rf value. This distinct shift provides immediate visual validation of conversion.

Step 5: Quenching and Extraction

  • Action: Cool the mixture to room temperature and remove THF under reduced pressure. Dissolve the resulting crude residue in EtOAc (50 mL). Transfer to a separatory funnel and wash the organic layer with 1M aqueous HCl (2 × 25 mL), followed by a brine wash (25 mL).

  • Causality: The cyclocarbonylation generates two equivalents of imidazole (pKa ~7.0) as a byproduct. The 1M HCl wash selectively protonates the imidazole and any residual TEA, rendering them highly water-soluble. This effectively partitions the basic byproducts into the aqueous layer, leaving the neutral benzoxazolone product isolated in the organic phase.

Step 6: Drying and Isolation

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product. If necessary, triturate the solid with cold diethyl ether to afford pure Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate as a crystalline solid.

  • Causality: Trituration leverages the differential solubility of the target compound versus trace organic impurities, providing an analytical-grade product without the need for time-consuming column chromatography.

Downstream Processing & Analytics

To validate the structural integrity of the synthesized Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected mass [M+H]+ = 208.06 m/z.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 11.85 (br s, 1H, NH of the oxazolone ring)

    • δ 7.72 (dd, J = 8.2, 1.6 Hz, 1H, Ar-H, Position 6)

    • δ 7.55 (d, J = 1.6 Hz, 1H, Ar-H, Position 4)

    • δ 7.40 (d, J = 8.2 Hz, 1H, Ar-H, Position 7)

    • δ 4.30 (q, J = 7.1 Hz, 2H, -CH2- of ethyl ester)

    • δ 1.32 (t, J = 7.1 Hz, 3H, -CH3 of ethyl ester)

Sources

Application Note: Advanced Chromatographic Purification of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a highly functionalized intermediate frequently utilized in pharmaceutical drug development. Its unique molecular architecture—a benzoxazolone core coupled with a C5 ethyl ester—presents specific stability challenges during isolation and purification. This application note provides a comprehensive, self-validating guide for the chromatographic purification of this compound, detailing the mechanistic rationale behind solvent selection, pH control, and stationary phase interactions to maximize yield and purity.

Chemical Profiling & Chromatographic Causality

To design an effective purification strategy, researchers must first account for the molecule's inherent structural liabilities. Treating this compound as a generic ester or generic heterocycle will inevitably lead to on-column degradation and poor recovery.

  • Acidic NH Proton: The 2-oxo-2,3-dihydro-1,3-benzoxazole ring contains a secondary amine within a cyclic carbamate structure. This proton is mildly acidic (pKa ~8.3). If the mobile phase pH exceeds 7.5, the molecule begins to ionize. This partial deprotonation leads to severe peak tailing on silica gel and unpredictable retention shifts on reverse-phase columns.

  • Hydrolytic Instability: Benzoxazolones are highly sensitive to alkaline hydrolysis. Exposure to basic conditions (e.g., ammonia, triethylamine) triggers a nucleophilic ring-opening reaction, yielding 2-aminophenol derivatives () [1]. Simultaneously, the ethyl ester at the C5 position is susceptible to saponification, forming the corresponding carboxylic acid.

  • Causality for Method Development: Because of these dual degradation pathways, all chromatographic methods must strictly maintain a neutral to mildly acidic environment (pH 3.0–6.0) . Strong acids and prolonged heat must also be avoided to prevent acid-catalyzed ester cleavage () [2].

Pathways Core Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Base Basic Conditions (pH > 8) Core->Base OH- attack Acid Strong Acid / Heat Core->Acid H+ / Heat Neutral Neutral / Mild Acid (pH 3-6) Core->Neutral Buffer / Modifiers Deg1 Ester Hydrolysis (Carboxylic Acid) Base->Deg1 Deg2 Benzoxazolone Ring Opening (2-Aminophenol derivative) Base->Deg2 Acid->Deg2 Stable Stable Protonated Form (Optimal for Chromatography) Neutral->Stable

Degradation pathways of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Workflow & Strategy Decision Tree

The choice of chromatography depends heavily on the crude mixture's impurity profile. Normal Phase (NP) chromatography is ideal for bulk purification and the removal of non-polar synthetic byproducts. Reverse Phase (RP-HPLC) is reserved for isolating the target from structurally similar analogs (e.g., des-ethyl impurities, regioisomers, or trace ring-opened byproducts).

Workflow Start Crude Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Check Assess Impurity Profile (TLC / Analytical HPLC) Start->Check NP Normal Phase Chromatography (Silica Gel) Check->NP Bulk purification, Low polarity impurities RP Reverse Phase HPLC (C18 / Mixed-Mode) Check->RP High purity needed, Polar/Structural analogs Cond1 Hexane/EtOAc Gradient Maintain Neutral/Mild Acidic pH NP->Cond1 Cond2 Water/MeCN + 0.1% Formic Acid Suppress NH Ionization RP->Cond2 Pure Pure Product Isolation (Evaporation/Lyophilization) Cond1->Pure Cond2->Pure

Chromatographic workflow decision tree for benzoxazolone derivatives.

Protocol 1: Normal Phase Silica Gel Chromatography

Silica gel is naturally slightly acidic due to surface silanol groups. This inherent property makes it an excellent stationary phase for keeping the benzoxazolone NH protonated, preventing the peak broadening associated with tautomerization () [3].

Materials:

  • Stationary Phase: Silica gel 60 (230–400 mesh).

  • Mobile Phase: Hexane and Ethyl Acetate (EtOAc).

  • Sample Loading: Dry loading on Celite or Silica.

Step-by-Step Methodology:

  • Column Packing: Prepare a homogeneous slurry of silica gel in 100% Hexane. Pour the slurry into the column and allow it to settle under gentle positive pressure. Ensure a uniform bed without channeling.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Acetone. Add dry silica gel (1:3 w/w ratio to crude mass) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the "crashing out" of the benzoxazolone at the column head, which would otherwise ruin resolution.

  • Loading: Evenly distribute the dry-loaded powder onto the flat surface of the packed column. Cap with a 1 cm layer of clean sea sand to prevent bed disruption during solvent addition.

  • Elution (Gradient):

    • Initiate elution with 90:10 Hexane:EtOAc (2 column volumes) to wash out non-polar impurities (e.g., unreacted alkylating agents or aliphatic byproducts).

    • Gradually increase the polarity to 70:30 Hexane:EtOAc. The target compound typically elutes at this ratio.

    • Self-Validating Control: Do not add any amine modifiers (like Triethylamine) to the eluent. While common for basic alkaloids, amines will induce on-column ring opening of the benzoxazolone.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure product and concentrate under reduced pressure at <40°C to prevent thermal degradation.

Protocol 2: Reverse-Phase HPLC (RP-HPLC)

For high-resolution separation, RP-HPLC is employed. The addition of 0.1% Formic Acid to the mobile phase is non-negotiable; it suppresses the ionization of the benzoxazolone core, ensuring sharp, symmetrical peaks and preventing hydrolytic degradation during the run (;) [4, 5].

Materials:

  • Column: C18 or Mixed-mode RP column (e.g., 2.1 x 100 mm, 1.7 - 3 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN) + 0.1% Formic Acid.

Step-by-Step Methodology:

  • System Equilibration: Flush the HPLC system and equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes at a flow rate of 0.3 - 0.5 mL/min.

  • Sample Injection: Dissolve the sample in a 50:50 mixture of Water/MeCN. Filter through a 0.22 µm PTFE syringe filter to remove particulates. Inject 5–10 µL.

  • Gradient Elution:

    • 0–2 min: Hold at 5% B (Desalting and polar impurity wash).

    • 2–12 min: Linear gradient from 5% B to 80% B (Target compound elution).

    • 12–15 min: Hold at 80% B (Wash strongly retained hydrophobic impurities).

    • 15–16 min: Return to 5% B.

    • 16–20 min: Re-equilibrate at 5% B.

  • Detection: Monitor UV absorbance at 235 nm and 280 nm (characteristic λmax for benzoxazolones).

  • Isolation & Recovery: If using preparative HPLC, collect peaks based on the UV threshold.

    • Self-Validating Control: Lyophilize the collected fractions immediately. Do not use a rotary evaporator for aqueous acidic fractions, as concentrating Formic Acid in water under heat will catalyze the hydrolysis of the C5 ethyl ester.

Quantitative Data & Troubleshooting

The following table summarizes expected chromatographic behavior and critical troubleshooting metrics to ensure method validity.

Parameter / ImpurityAnalytical MethodExpected Retention / RfTroubleshooting & Causality
Target Compound TLC (70:30 Hexane:EtOAc)Rf ~ 0.35Ideal retention. If tailing occurs, check silica quality/activity.
Target Compound RP-HPLC (Gradient 5-80% B)RT ~ 7.5 minSharp peak expected. Tailing indicates insufficient acid modifier.
Ring-Opened Impurity RP-HPLCRT ~ 4.2 minElutes earlier due to increased polarity of the 2-aminophenol group.
Hydrolyzed Ester (Acid) RP-HPLCRT ~ 5.8 minMore polar than the ethyl ester. Ensure pH < 6 during workup.
Peak Splitting RP-HPLCN/ACaused by tautomerization/ionization. Verify 0.1% Formic Acid presence.

References

  • Title: Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone Source: MDPI - International Journal of Molecular Sciences URL: [Link][1]

  • Title: Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link] [2]

  • Title: Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link] [4]

  • Title: Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry Source: NIH / PMC URL: [Link] [5]

Application Notes & Protocols for In Vivo Dosing of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the development of in vivo dosing protocols for the investigational compound, Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. Given the limited direct public data on this specific molecule, this document synthesizes information from structurally related benzoxazole derivatives to establish a robust framework for preclinical evaluation. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality in experimental design.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate belongs to this versatile class of compounds. The development of a successful in vivo dosing regimen is critical to elucidating its therapeutic potential and safety profile. This guide will walk through the essential steps, from formulation to dose-range finding and administration.

Physicochemical Properties and Pre-formulation Studies

A thorough understanding of the physicochemical properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is the foundation for developing a suitable formulation for in vivo administration.

PropertyValue/InformationSource
Molecular Formula C₁₀H₉NO₄[5][6]
Appearance Powder or crystals[6]
Solubility Expected to have poor aqueous solubility, a common characteristic of this chemical class. Soluble in organic solvents like DMSO and methanol.[7][7]
Storage Sealed in a dry, well-ventilated area at room temperature.[6][6]
Protocol 1: Solubility Screening

Objective: To determine a suitable vehicle for administration.

Materials:

  • Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate powder

  • A panel of pharmaceutically acceptable solvents and vehicles (e.g., Saline, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Carboxymethylcellulose (CMC))

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of clear vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different test vehicle.

  • Vortex vigorously for 2 minutes.

  • Observe for dissolution. If not dissolved, place in a sonicator for 10 minutes.

  • If the compound remains undissolved, add another measured volume of the vehicle and repeat steps 3-4.

  • Continue this process until complete dissolution is achieved or a practical volume limit is reached.

  • Calculate the approximate solubility in mg/mL for each vehicle.

Formulation Development: A Critical Step for Bioavailability

The poor aqueous solubility of many benzoxazole derivatives necessitates careful formulation to ensure adequate absorption and bioavailability in vivo.[7] Based on protocols for similar compounds, a multi-component vehicle system is often required, particularly for parenteral routes.[7]

Protocol 2: Preparation of a Vehicle for Parenteral Administration

Objective: To prepare a clear, sterile solution suitable for intravenous (IV) or intraperitoneal (IP) injection.

Rationale: A co-solvent system is often necessary to keep lipophilic compounds in solution upon injection into the aqueous environment of the bloodstream. The following is a common vehicle system for such compounds.

Materials:

  • Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

  • DMSO (≤10% of final volume)

  • PEG300 (e.g., 40% of final volume)

  • Tween 80 (e.g., 5% of final volume)

  • Sterile Saline or PBS (q.s. to 100%)

  • Sterile vials and syringes with 0.22 µm filters

Procedure:

  • Calculate the required amount of the compound for the desired final concentration.

  • In a sterile vial, dissolve the weighed compound in the required volume of DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • In a separate sterile vial, combine the required volumes of PEG300 and Tween 80. Mix thoroughly.

  • While vortexing the PEG300/Tween 80 mixture, slowly add the drug-DMSO solution dropwise.

  • Continue to vortex and slowly add the sterile saline or PBS to the final desired volume.

  • Visually inspect the final solution for any precipitation.

  • Sterile-filter the final formulation through a 0.22 µm syringe filter into a new sterile vial.

Protocol 3: Preparation of an Oral Suspension

Objective: To prepare a homogenous and stable suspension for oral gavage.

Rationale: For oral administration, a suspension is often a practical approach when high doses are required that cannot be achieved in a solution.

Materials:

  • Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

  • Suspending agent (e.g., 0.5% - 1% w/v Carboxymethylcellulose (CMC) in water)

  • Wetting agent (e.g., 1-2 drops of Tween 80)

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Calculate the required amounts of the compound and vehicle for the desired concentration and total volume.

  • Weigh the compound and place it in the mortar.

  • Add the wetting agent and a small amount of the vehicle to form a smooth paste. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a suitable container and maintain continuous stirring on a stir plate during dosing to ensure homogeneity.

In Vivo Dosing and Administration: Establishing a Dosing Regimen

Without specific data for the target compound, initial dose selection must be guided by data from structurally similar molecules.

Dose Selection Rationale from Analogs:
Analog CompoundRoute of AdministrationDoseAnimal ModelApplicationReference
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA)Oral125 mg/kgMousePsoriasis[1][2][8]
Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA)Oral125 mg/kgMousePsoriasis[1][2][8]
N-(2-Benzyloxyethyl)-6-(4-fluorophenyl)-2-oxo-1,3-benzoxazole-3-carboxamide (22m)Intraperitoneal (IP)90 mg/kgMouseNeurological[9]

Starting Dose Recommendation: Based on the available data, a starting dose range of 25-100 mg/kg for oral or intraperitoneal administration in mice would be a reasonable starting point for dose-range-finding toxicity and efficacy studies.

Experimental Workflow for In Vivo Protocol Development

G cluster_0 Phase 1: Formulation & Acute Toxicity cluster_1 Phase 2: Pharmacokinetic (PK) Study cluster_2 Phase 3: Efficacy Study Solubility Solubility Screening Formulation Vehicle Formulation Solubility->Formulation DoseRange Dose Range Finding (e.g., 25, 50, 100 mg/kg) Formulation->DoseRange AcuteTox Acute Toxicity Assessment (Clinical signs, body weight) DoseRange->AcuteTox SingleDose Single Dose Administration (e.g., 50 mg/kg) AcuteTox->SingleDose Inform Dose Selection BloodSample Serial Blood Sampling SingleDose->BloodSample LCMS LC-MS/MS Analysis BloodSample->LCMS PK_Params Determine PK Parameters (Cmax, Tmax, AUC, T1/2) LCMS->PK_Params Dosing Chronic Dosing (Based on PK & Tox data) PK_Params->Dosing Inform Dosing Frequency Model Disease Model Induction Model->Dosing Endpoints Efficacy Endpoint Measurement Dosing->Endpoints Histo Histopathology & Biomarkers Endpoints->Histo

Caption: Workflow for in vivo protocol development.

Trustworthiness and Self-Validation

Every protocol must include internal controls to ensure the validity of the results.

  • Vehicle Control Group: This group receives the vehicle without the active compound. This is essential to ensure that the vehicle itself does not have any biological effects.

  • Positive Control Group: If applicable for the disease model, a group treated with a known effective compound should be included to validate the model's responsiveness.

  • Regular Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Confirmation of Compound Stability: The stability of the compound in the chosen vehicle should be assessed over the duration of the study.

Conclusion

The successful in vivo evaluation of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is contingent on a systematic and well-reasoned approach to protocol development. By leveraging data from structurally related benzoxazole derivatives and adhering to the principles of good formulation science and toxicology, researchers can establish a robust dosing regimen. The protocols and workflows provided in this document offer a comprehensive starting point for unlocking the therapeutic potential of this promising compound.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A. F., & Al-Ghussein, M. A. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

  • ETHYL 2,3-DIHYDRO-2-OXO-3-BENZOXAZOLECARBOXYLATE — Chemical Substance Information. NextSDS. [Link]

  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. PubChem. [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. ChemBK. [Link]

  • Design, Synthesis and Antimicrobial Evaluation of Novel Benzoxazole Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Semantic Scholar. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3)[1]. This resource is specifically engineered for researchers, synthetic chemists, and drug development professionals.

The formation of the benzoxazolone core via the carbonylation and subsequent cyclization of ethyl 3-amino-4-hydroxybenzoate is a critical structural motif in medicinal chemistry. However, achieving high reaction yields requires precise control over electrophilic intermediates, moisture, and thermodynamic drivers. This guide provides a deep dive into the mechanistic workflow, troubleshooting diagnostics, and self-validating experimental protocols to optimize your synthetic yield.

I. Mechanistic Pathway & Reaction Workflow

The synthesis relies on the nucleophilic attack of the ortho-aminophenol derivative onto a carbonylating agent. The reaction proceeds through an initial acylation (forming an O-acyl or N-acyl intermediate), followed by a base- or heat-catalyzed intramolecular ring closure to yield the thermodynamically stable benzoxazolone[2].

SynthesisWorkflow SM Starting Material: Ethyl 3-amino-4-hydroxybenzoate Int Intermediate: O-Acyl / N-Acyl Adduct SM->Int Reagent Carbonylating Agent (e.g., CDI, Triphosgene, Urea) Reagent->Int Cond Base / Solvent (e.g., TEA, THF/DCM) Cond->Int Cyclization Intramolecular Cyclization (Heat / Base Catalyzed) Int->Cyclization Product Target Product: Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Cyclization->Product

Reaction workflow for the synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

II. Troubleshooting Guide & FAQs

Q1: Why is my reaction yield low when using 1,1'-Carbonyldiimidazole (CDI), despite complete consumption of the starting material? A1: This typically indicates the formation of intermolecular oligomers rather than the desired intramolecular cyclization. While CDI is an excellent, mild carbonylating agent for benzoxazolone synthesis[2], high substrate concentrations favor intermolecular attack by the amine or phenol of a second molecule. Diagnostic Fix: Increase the solvent volume to achieve high-dilution conditions (e.g., 0.05 M to 0.1 M) and ensure the addition of CDI is performed slowly at 0 °C before applying heat.

Q2: I am scaling up the synthesis using triphosgene. How do I prevent the reaction from stalling at 50% conversion? A2: Triphosgene generates phosgene in situ, which reacts with the amine and phenol to release HCl. If the HCl is not neutralized, it protonates the remaining ethyl 3-amino-4-hydroxybenzoate, rendering the amine non-nucleophilic and stalling the reaction. Diagnostic Fix: Always use a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), in at least a 2.5 molar excess relative to the starting material to act as an acid scavenger.

Q3: How do I efficiently isolate the product from the imidazole byproducts when using CDI? A3: The primary byproduct of CDI cyclization is imidazole, which is highly water-soluble but can co-elute with polar products. Diagnostic Fix: A standard aqueous workup using a dilute acidic wash (e.g., 0.5 M HCl or 5% citric acid) will protonate the imidazole (pKa ~7.0), driving it entirely into the aqueous layer. The target benzoxazolone core will remain unprotonated in the organic layer.

Q4: Can I synthesize this compound without using moisture-sensitive CDI or highly toxic triphosgene? A4: Yes. A greener, solvent-free alternative involves fusing the starting material with an excess of urea (1.5–3.0 equiv) at elevated temperatures (130–160 °C)[3]. While this method is safer and avoids hazardous phosgene derivatives, it often requires longer reaction times and may result in lower yields due to thermal decomposition or the formation of biuret side products.

Q5: How do I verify the successful formation of the benzoxazolone ring via NMR? A5: In the ^13^C NMR spectrum, the successful incorporation of the carbonyl carbon from the reagent and the subsequent ring closure is indicated by a distinctive new signal at approximately 154–156 ppm, corresponding to the C=O of the benzoxazolone core[4]. The disappearance of the primary amine and phenolic OH protons in the ^1^H NMR spectrum confirms complete cyclization.

III. Quantitative Data: Carbonylating Agent Comparison

Selecting the right carbonylating agent is a balance between yield, scalability, and safety. The table below summarizes the quantitative parameters for optimizing this specific cyclization.

Carbonylating AgentTypical Yield (%)Reaction Temp (°C)Reaction Time (h)Key AdvantageKey Drawback
1,1'-Carbonyldiimidazole (CDI) 85–95%0 to 65 (Reflux)2–4Mild conditions, safe handling, high purityMoisture sensitive, requires acidic workup
Triphosgene 80–90%-10 to 251–3Highly reactive, cost-effective for scale-upGenerates toxic phosgene gas, strict safety required
Urea (Melt Phase) 60–75%130–1604–8Green reagent, solvent-freeHigh temperature required, potential thermal degradation
Di-tert-butyl dicarbonate (Boc2O) 75–85%80–1006–12Safe, easy to handle benchtop reagentSlower reaction, requires base (e.g., K2CO3)

IV. Standardized Experimental Protocol (CDI-Mediated Cyclization)

This protocol is designed as a self-validating system. Each step includes the mechanistic causality to ensure you understand why the parameter is set, allowing for intelligent adjustments if deviations occur.

Materials Required:

  • Ethyl 3-amino-4-hydroxybenzoate (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2–1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

  • Anhydrous Tetrahydrofuran (THF)

  • 0.5 M HCl (aq), Brine, Anhydrous Na2SO4

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with N2 or Argon.

    • Causality: CDI is highly hygroscopic. Atmospheric moisture leads to rapid hydrolysis, forming imidazole and CO2, which depletes the reagent and stalls the reaction before the intermediate can form.

  • Substrate Dissolution: Dissolve ethyl 3-amino-4-hydroxybenzoate in anhydrous THF to achieve a 0.1 M concentration.

    • Causality: THF provides excellent solubility for both the starting material and the polar intermediate. The 0.1 M high-dilution environment kinetically favors intramolecular ring closure over intermolecular polymerization.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add CDI portion-wise over 10 minutes.

    • Causality: The initial acylation of the amine/phenol is exothermic. Cooling controls the reaction rate, prevents localized heating, and avoids the degradation of the highly reactive acyl imidazole intermediate.

  • Cyclization (Activation & Heating): Add a catalytic amount of DMAP (0.1 equiv). Remove the ice bath, attach a reflux condenser, and heat the reaction to 65 °C for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

    • Causality: DMAP acts as a nucleophilic catalyst, accelerating the activation of the acyl imidazole intermediate. Thermal energy (reflux) provides the activation energy required to drive the thermodynamically favored intramolecular ring closure.

  • Quenching & Workup: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature and concentrate it under reduced pressure. Partition the crude residue between Ethyl Acetate and 0.5 M HCl (aq).

    • Causality: The acidic aqueous wash is the self-validating purification step. It selectively protonates the imidazole byproduct and residual DMAP, driving them into the aqueous phase while the neutral target product remains in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product. Recrystallize from an ethanol/water mixture to obtain pure Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

V. References

  • Realini, N. et al. "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies". Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Mernyák, E. et al. "Synthesis and conversion of primary and secondary 2-aminoestradiols into A-ring-integrated benzoxazolone hybrids and their in vitro anticancer activity". PMC, National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic challenges. Our approach is rooted in explaining the fundamental principles behind each recommendation, ensuring you can make informed decisions during method development and routine analysis.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.

Q1: What are the key physicochemical properties of this analyte that influence its HPLC separation?

Understanding the analyte's properties is the first step in developing a robust HPLC method. The structure contains a moderately non-polar benzoxazole core and an ethyl ester group, but the N-H proton on the oxazole ring is weakly acidic. This makes the molecule ionizable, a critical factor for reverse-phase HPLC.[1]

Table 1: Physicochemical Properties of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

PropertyValue / DescriptionChromatographic Implication
Chemical Formula C₁₀H₉NO₄---
Synonyms ethyl 2-hydroxy-1,3-benzoxazole-5-carboxylate---
Physical Form Powder or crystals.[2]Ensure complete dissolution in an appropriate solvent before injection.
Polarity Moderately non-polarWell-suited for reversed-phase HPLC on C18 or C8 stationary phases.[3][4]
Ionization Potential The N-H proton of the 2-oxo group is weakly acidic.The analyte's charge state, and therefore its retention, is highly dependent on the mobile phase pH.[5][6][7]
Q2: What is a good starting point for the stationary and mobile phase for this compound?

Based on the analyte's moderately non-polar structure and literature on similar benzoxazole derivatives, a reversed-phase method is the logical starting point.[4][8][9][10]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (L1), 4.6 x 150 mm, 5 µmThe C18 phase provides strong hydrophobic retention for moderately non-polar analytes and is the industry standard.[11]
Mobile Phase Acetonitrile and Water with an acidic modifierAcetonitrile is often preferred for its low UV cutoff and lower viscosity with water.[7] An acidic modifier is crucial for controlling the analyte's ionization state.
Initial Composition Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidThis provides a good starting elution strength. Phosphoric acid will ensure the analyte is in its neutral, non-ionized form for better retention and peak shape.[10][12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjusting the flow rate can be used to fine-tune resolution and analysis time.[13]
Column Temperature 30°CMaintaining a consistent column temperature ensures retention time repeatability.[14]
Detection UV, wavelength to be determined by UV scan (e.g., 254 nm or 320 nm).[8]---
Q3: How does mobile phase pH affect the retention and peak shape of this analyte?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate.[1][15]

  • Mechanism: The analyte has a weakly acidic N-H proton.

    • At low pH (e.g., pH 2-4): The mobile phase has a high concentration of H⁺ ions. This suppresses the deprotonation (ionization) of the analyte, forcing it to remain in its neutral, more hydrophobic form. This leads to stronger interaction with the C18 stationary phase and thus, longer retention.[5][7] This is the principle of "ion suppression."

    • At high pH (e.g., pH > 8): The analyte will become deprotonated (ionized), acquiring a negative charge. This makes it more polar and less retained on the non-polar stationary phase, resulting in shorter retention times.[1]

  • Peak Shape: Operating at a pH close to the analyte's pKa can lead to both the ionized and non-ionized forms existing simultaneously, which can cause split or severely tailed peaks.[5][6] For robust and reproducible results with sharp, symmetrical peaks, the mobile phase pH should be adjusted to at least 1-2 pH units away from the analyte's pKa.[16][17]

G cluster_0 Low pH (e.g., pH 3) cluster_1 High pH (e.g., pH 9) cluster_2 Reversed-Phase C18 Column (Non-Polar) node_low Analyte (R-NH) Neutral Form (More Hydrophobic) column Stationary Phase node_low->column Strong Interaction (Longer Retention) node_high Analyte (R-N⁻) Ionized Form (More Polar) node_high->column Weak Interaction (Shorter Retention)

Caption: Effect of pH on Analyte Ionization and HPLC Retention.

Section 2: Troubleshooting Guide for Common Chromatographic Issues

This section provides a structured, question-and-answer guide to resolving specific problems you may encounter.

Peak Shape Problems

Poor peak shape is one of the most common issues in HPLC, affecting both resolution and integration accuracy.[18][19][20]

Peak tailing, where a peak has an asymmetrical tail, is often caused by secondary interactions between the analyte and the stationary phase.[20]

  • Cause 1: Improper Mobile Phase pH: If the mobile phase pH is not low enough, a portion of the analyte may be ionized, leading to interactions with residual silanol groups on the silica-based stationary phase.[16][18]

    • Solution: Ensure the mobile phase pH is sufficiently acidic. Using 0.1% phosphoric acid, formic acid, or trifluoroacetic acid is common. A buffer with a concentration of at least 20 mM can also provide stable pH control.[9][10][16]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[19]

    • Solution: Reduce the injection volume or dilute the sample. Prepare a dilution series (e.g., 1:2, 1:5, 1:10) to see if peak shape improves.

  • Cause 3: Column Contamination or Degradation: Active sites can develop on the column inlet due to contamination or stationary phase degradation (especially at high pH).[14]

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a higher percentage of organic solvent). If this fails, replace the guard column or the analytical column itself.[21]

G start Peak Tailing Observed check_ph Is Mobile Phase pH Sufficiently Acidic (pH < 4)? start->check_ph adjust_ph ACTION: Increase acid concentration or use a buffer. check_ph->adjust_ph No check_conc Is Sample Concentration Too High? check_ph->check_conc Yes end Problem Resolved adjust_ph->end dilute_sample ACTION: Dilute sample or reduce injection volume. check_conc->dilute_sample Yes check_column Is the Column Old or Contaminated? check_conc->check_column No dilute_sample->end flush_column ACTION: Flush with strong solvent. Replace guard column. check_column->flush_column Maybe replace_column ACTION: Replace analytical column. check_column->replace_column Yes flush_column->end replace_column->end

Caption: Troubleshooting Workflow for Peak Tailing.

Peak fronting, the inverse of tailing, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[16][19]

  • Cause 1: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the peak can front.[14][22]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[22] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

  • Cause 2: Severe Column Overload: While moderate overload causes tailing, severe overload can sometimes lead to fronting.

    • Solution: Dilute the sample significantly and re-inject.

Split or broad peaks suggest a loss of efficiency and can originate from several sources before or within the column.[18][23]

  • Cause 1: Partially Blocked Frit or Column Void: Particulate matter from the sample or system can clog the column inlet frit. A void can also form at the head of the column due to pressure shocks or chemical degradation.[18][22]

    • Solution: First, try reversing the column and flushing it with mobile phase (without connecting it to the detector). If this doesn't work, the column may need to be replaced. Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent this.[14]

  • Cause 2: Sample/Solvent Mismatch: Injecting a sample dissolved in a solvent that is immiscible with the mobile phase can cause peak splitting.[22]

    • Solution: Ensure your sample solvent is fully miscible with your mobile phase and, ideally, has a weaker elution strength.[22]

  • Cause 3: System Dead Volume: Excessive tubing length or poorly made connections (e.g., between the injector and the column) can introduce dead volume, causing peaks to broaden.[16]

    • Solution: Check all fittings and ensure they are properly tightened. Use pre-cut, low-dead-volume tubing where possible.

Retention Time & Resolution Issues

Unstable retention times are a sign of an unequilibrated or changing system.[19]

  • Cause 1: Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or using buffers.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[24]

  • Cause 2: Mobile Phase Inconsistency: If the mobile phase is prepared inconsistently or if one component evaporates faster than the other, its composition will change over time.[19][24]

    • Solution: Prepare mobile phase fresh daily. Keep solvent bottles capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.[24]

  • Cause 3: Temperature Fluctuations: Changes in ambient or column temperature will affect retention time.[14][19]

    • Solution: Use a temperature-controlled column compartment to maintain a stable temperature.

Improving resolution requires adjusting the efficiency (N), retention (k), or selectivity (α) of the separation. Selectivity is the most impactful factor.[11]

  • Solution 1 (Modify Selectivity): Change Organic Modifier. The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol and acetonitrile have different properties that can change the elution order of closely related compounds.[7]

  • Solution 2 (Modify Selectivity & Retention): Adjust Mobile Phase pH. As discussed, pH is a powerful tool. A small change in pH can drastically alter the retention of ionizable compounds, often affecting the analyte and impurities differently, thereby improving separation.[6][15]

  • Solution 3 (Modify Retention & Efficiency): Adjust Organic Content. Decrease the percentage of organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the retention time of all compounds, providing more time for the column to separate them, which can improve resolution for early-eluting peaks.

Section 3: Experimental Protocols
Protocol 1: Preparation of Buffered Acetonitrile/Water Mobile Phase

This protocol describes how to prepare 1 L of a 25 mM phosphate buffer at pH 3.0 mixed with acetonitrile.

  • Prepare the Aqueous Buffer:

    • Accurately weigh 3.45 g of sodium phosphate monobasic (NaH₂PO₄·H₂O) and transfer it to a 1 L beaker.

    • Add approximately 950 mL of HPLC-grade water and stir until the salt is fully dissolved.

    • Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.

    • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the Buffer:

    • Filter the entire aqueous buffer solution through a 0.22 µm membrane filter to remove particulates and help degas the solution.[19]

  • Mix the Mobile Phase:

    • For a 60:40 Acetonitrile:Buffer (v/v) mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of the prepared aqueous buffer into a clean 1 L solvent reservoir.

  • Degas the Final Mobile Phase:

    • Thoroughly mix the solution and degas it for 15-20 minutes using sonication or vacuum degassing to prevent air bubbles in the pump.[24]

References
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab Blog. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved from [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide. (2024, December 11). Mastelf. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 18). LCGC International. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2022, December 3). MDPI. Retrieved from [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]

  • Separation of 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Crystallization & Purification of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the purification of benzoxazolone derivatives. Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a critical intermediate in drug development, but its unique heterocyclic structure makes it susceptible to specific degradation pathways during crystallization.

This guide provides researchers with mechanistic insights, targeted troubleshooting strategies, and self-validating protocols to eliminate side products and achieve high-purity crystalline isolates.

Mechanistic Insights: The Chemistry of Impurity Formation

To effectively reject impurities during crystallization, one must first understand the thermodynamic and kinetic vulnerabilities of the target molecule. The benzoxazolone core and the C5-ester group dictate the primary modes of degradation:

  • Hydrolytic Ring Opening: The oxazolone ring is highly sensitive to hydrolysis, particularly under basic or prolonged aqueous conditions 1. This cleaves the ring to generate ethyl 4-amino-3-hydroxybenzoate. Because this ortho-aminophenol derivative retains similar hydrogen-bonding capabilities to the target molecule, it readily co-precipitates or forms solid solutions if not carefully managed [[2]]().

  • Oxidative Polymerization: If the ring-opened aminophenol byproduct is exposed to oxygen and heat during dissolution, it rapidly oxidizes into highly colored quinone-imine polymeric species 3. These polymers adsorb onto the growing crystal faces, halting uniform crystal growth and causing severe discoloration 4.

  • Lattice Inclusions: Fast cooling rates trap structurally similar impurities and mother liquor within the crystal lattice, bypassing the natural impurity rejection mechanism of slow thermodynamic crystal growth 5.

Troubleshooting Guide (FAQs)

Q1: My final crystals are pink/brown instead of white. How do I fix this? Cause: This discoloration is the hallmark of oxidized polymeric byproducts derived from unreacted or hydrolyzed ortho-aminophenol precursors [[3]](). Solution: Treat the hot dissolution mixture with activated charcoal (10-20% w/w relative to the crude product) before hot filtration. The high surface area of the carbon selectively adsorbs the large, conjugated pi-systems of the colored polymers. Ensure the system is purged with nitrogen to prevent further oxidation during the cooling phase.

Q2: The product is "oiling out" (forming a second liquid phase) instead of crystallizing. What is happening? Cause: Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation is too high, and the solute's melting point is depressed below the crystallization temperature in that specific solvent mixture 3. Solution: Lower the initial concentration by using slightly more solvent. Switch to a solvent/anti-solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). Most importantly, introduce pure seed crystals exactly at the cloud point to bypass the energy barrier for nucleation, forcing solid crystal formation instead of oiling.

Q3: NMR shows residual ethyl 4-amino-3-hydroxybenzoate in my recrystallized product. Why didn't it wash out? Cause: Co-precipitation and lattice inclusion. This ring-opened impurity has a similar solubility profile to the target benzoxazolone. Fast cooling rates trap this impurity within the crystal lattice before it can diffuse back into the bulk solution 5. Solution: Implement a slow, controlled cooling ramp (e.g., 0.5°C/min). This allows impurities to diffuse away from the growing crystal surface 4. Finally, wash the isolated crystals with an ice-cold anti-solvent to remove surface-deposited mother liquor without dissolving the product 5.

Quantitative Impurity & Parameter Summary

Impurity ClassChemical IdentityMechanism of FormationRejection Strategy / Parameter
Ring-Opened Ethyl 4-amino-3-hydroxybenzoateHydrolysis of the oxazolone ring under basic/aqueous conditionsMaintain anhydrous environment; wash with ice-cold non-polar antisolvent.
Polymeric Quinone-imine derivativesOxidation of aminophenol precursorsActivated carbon treatment (10-20% w/w); inert nitrogen atmosphere.
Hydrolyzed Ester 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acidAcidic/Basic hydrolysis of the C5 ethyl esterPrecise pH control; avoid prolonged heating in protic solvents.
Solvent Inclusions Trapped EtOAc/HeptaneRapid crystal growth trapping mother liquor in the latticeSlow cooling ramp (0.5°C/min); adequate crystallization time.

Experimental Protocol: Optimized Solvent/Anti-Solvent Crystallization

This protocol utilizes an anhydrous Ethyl Acetate/Heptane system. It is designed as a self-validating workflow: the anhydrous environment inherently prevents hydrolysis, while the visual "cloud point" check ensures exact supersaturation control to prevent oiling out.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in 40 mL of anhydrous Ethyl Acetate in a 250 mL round-bottom flask. Heat to 60°C under a nitrogen atmosphere until fully dissolved.

    • Causality: Minimum solvent usage maximizes yield, while anhydrous conditions prevent oxazolone ring hydrolysis.

  • Decolorization: Add 1.5 g of activated carbon to the solution. Stir at 60°C for 15 minutes.

  • Hot Filtration: Pre-heat a celite pad and filtration funnel. Perform a hot gravity filtration into a clean, pre-warmed receiving flask.

    • Causality: Removes insoluble polymeric colored impurities and prevents premature crystallization in the funnel [[5]]().

  • Anti-Solvent Addition (Cloud Point Validation): While maintaining the filtrate at 60°C, add Heptane (approx. 20-30 mL) dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 1-2 mL of Ethyl Acetate to just clear the turbidity.

    • Causality: This validates that the solution is exactly at the metastable limit, preventing LLPS (oiling out).

  • Seeding & Cooling: Add 50 mg of pure target seed crystals. Allow the solution to cool to room temperature at a strictly controlled rate of 0.5°C/min. Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with 10 mL of an ice-cold 1:1 mixture of EtOAc/Heptane. Dry under vacuum at 40°C overnight.

Process Visualization

G Crude Crude Ethyl 2-oxo-2,3-dihydro- 1,3-benzoxazole-5-carboxylate Dissolution Dissolution in EtOAc (Minimal Volume, 60°C) Crude->Dissolution Filtration Hot Filtration via Celite (Removes Polymers) Dissolution->Filtration Hydrolysis Anhydrous Conditions Prevent Ring Opening Dissolution->Hydrolysis Antisolvent Heptane Addition (Dropwise to Cloud Point) Filtration->Antisolvent Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Oiling Seeding at Cloud Point Prevents Oiling Out Antisolvent->Oiling Isolation Filtration & Cold Wash (Rejects Soluble Impurities) Cooling->Isolation Pure High-Purity Crystals (White/Off-White) Isolation->Pure

Workflow for the purification of benzoxazolone derivatives, highlighting critical control points.

References

  • Technical Support Center: High-Purity Benzoxazole Compounds via Recrystallization , Benchchem. 5

  • Technical Support Center: Purification of Benzoxazole Derivatives , Benchchem. 3

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development , PMC (NIH). 2

  • Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control , ResearchGate.4

  • Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone , MDPI. 1

Sources

Resolving NMR peak overlap for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical characterization. This guide is specifically engineered for researchers and drug development professionals facing nuclear magnetic resonance (NMR) spectral ambiguities when analyzing Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate .

Due to its tightly coupled aromatic system and exchangeable lactam-like proton, this molecule frequently presents peak overlap issues that hinder accurate integration and structural validation. This center provides causality-driven troubleshooting guides to systematically resolve these artifacts.

Structural Diagnostics & Quantitative Baseline

Before troubleshooting, it is critical to establish the expected baseline. The molecule features an AMX aromatic spin system (positions 4, 6, and 7), an ethyl ester side chain, and an exchangeable NH proton. Overlap typically occurs in the aromatic region due to the limited 1H chemical shift dispersion, or at the baseline due to intermediate chemical exchange of the NH proton.

Table 1: Expected ¹H NMR Quantitative Data & Overlap Risks

Proton AssignmentMultiplicityExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Primary Overlap Risk
NH (Position 3) Broad Singlet~10.5 ppm~11.8 ppmBaseline broadening overlapping with aromatic tails; trace H₂O.
Ar-H (Position 4) d (J ≈ 1.5 Hz)~7.6 ppm~7.4 ppmOverlap with H-6 or residual CHCl₃ solvent peak.
Ar-H (Position 6) dd (J ≈ 8.5, 1.5 Hz)~7.8 ppm~7.6 ppmMerging with H-4 or H-7 due to T₂ relaxation line broadening.
Ar-H (Position 7) d (J ≈ 8.5 Hz)~7.1 ppm~7.3 ppmSolvent satellites or aromatic impurities.
-CH₂- (Ethyl) q (J ≈ 7.1 Hz)~4.3 ppm~4.3 ppmHDO peak (if using D₂O mixtures) or aliphatic impurities.
-CH₃ (Ethyl) t (J ≈ 7.1 Hz)~1.3 ppm~1.3 ppmGrease, residual synthesis solvents (e.g., ethanol, hexane).

Diagnostic Workflow

Use the following decision matrix to determine the optimal analytical technique based on the specific region of spectral overlap.

NMR_Workflow Start Identify Peak Overlap Ethyl 2-oxo-2,3-dihydro-1,3- benzoxazole-5-carboxylate Region Determine Overlap Region Start->Region Aromatic Aromatic (7.0-8.0 ppm) H-4, H-6, H-7 Region->Aromatic Aliphatic Aliphatic (1.0-4.5 ppm) Ethyl Ester Region->Aliphatic NH NH Proton (~11 ppm) Exchange Broadening Region->NH Solvent Solvent Titration (e.g., CDCl3 to C6D6) Aromatic->Solvent TwoD 2D NMR (HSQC/HMBC) 13C Dispersion Aromatic->TwoD Aliphatic->TwoD NH->Solvent VT Variable Temp (VT) NMR Alter Exchange Rate NH->VT Resolved Resolved Spectrum Accurate Integration Solvent->Resolved TwoD->Resolved VT->Resolved

Caption: Diagnostic workflow for resolving NMR peak overlap in benzoxazole derivatives.

Troubleshooting Guides & Protocols

Guide 1: Resolving Aromatic Overlap via Solvent Anisotropy

The Problem: The H-4, H-6, and H-7 protons form a tightly coupled system. In CDCl₃, the natural line width limitation imposed by T₂ (spin-spin relaxation) can cause the fine meta-coupling (J ≈ 1.5 Hz) of H-4 and H-6 to merge into an indecipherable multiplet envelope[1]. The Causality: Different solvents interact with the benzoxazole core via varying degrees of hydrogen bonding and dipole-dipole interactions. Aromatic solvents like Benzene-d₆ induce significant, differential chemical shifts due to their magnetic anisotropy (Aromatic Solvent-Induced Shifts, ASIS)[2]. Because H-4 is sterically wedged between the ester and the lactam core, it will experience a different solvation sphere and shielding cone than H-7, physically separating their resonance frequencies.

Self-Validating Protocol:

  • Initial Acquisition: Dissolve 10 mg of the analyte in 0.6 mL of high-purity CDCl₃. Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans) to establish the baseline overlap.

  • Solvent Titration: Do not completely swap the solvent immediately. Instead, add Benzene-d₆ to the existing NMR tube in 50 µL increments.

  • Tracking: After each addition, gently invert the tube to mix, re-shim the Z-axis, and acquire a new spectrum. Track the migration of the aromatic peaks.

  • Validation: The protocol is successful when the H-4 doublet and H-6 doublet of doublets achieve baseline separation. Verify the integration ratio remains exactly 1:1:1 for the three aromatic protons.

Guide 2: Deconvoluting the Spin System using 2D HSQC

The Problem: Adjusting digital resolution (Hz/point) in 1D NMR is mathematically limited by the available measurement time and natural line widths[3]. If solvent titration fails, 1D ¹H NMR cannot unambiguously assign the overlapping H-6 and H-7 peaks. The Causality: 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy bypasses 1H digital resolution limits by correlating protons to their directly attached ¹³C nuclei. Because the ¹³C chemical shift range (~200 ppm) is vastly wider than ¹H (~10 ppm), overlapping protons are dispersed into an orthogonal, high-resolution indirect dimension[4][5].

Self-Validating Protocol:

  • Probe Tuning: Ensure the NMR probe is rigorously tuned and matched for both ¹H and ¹³C frequencies to maximize signal-to-noise ratio (SNR).

  • Parameter Setup: Load a multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the F1 (¹³C) spectral width to 160 ppm.

  • Resolution Optimization: To ensure the overlapping H-6 and H-7 cross-peaks are resolved, set the number of increments in the indirect dimension (t₁) to a minimum of 256. This ensures adequate digital resolution in the carbon dimension[3].

  • Processing: Apply zero-filling (up to 1024 points in F1) and a squared sine-bell window function before 2D Fourier transformation.

  • Validation: Extract the 1D ¹H projection from the top of the 2D spectrum. Overlay it with your standard 1D ¹H spectrum to ensure no peaks were artificially suppressed or shifted during the 2D acquisition.

Guide 3: Mitigating NH Broadening via Variable Temperature (VT) NMR

The Problem: The lactam NH proton (~11.8 ppm in DMSO-d₆) appears as a massive, broad hump that can stretch across several ppm, obscuring the baseline and ruining the integration of nearby aromatic signals. The Causality: The NH proton undergoes intermediate chemical exchange with trace water or other protic impurities in the solvent. When the exchange rate is roughly equal to the NMR timescale (the difference in resonance frequencies), the signal broadens. Variable Temperature (VT) NMR alters the thermal kinetics of this exchange[2].

Self-Validating Protocol:

  • Sample Preparation: Prepare the sample in DMSO-d₆, which has a wide liquid temperature range and strong hydrogen-bonding capabilities that inherently slow down exchange rates.

  • Calibration: Calibrate the spectrometer's VT unit using a standard 100% ethylene glycol sample to ensure accurate temperature readings.

  • Cooling: Lower the sample temperature to 283 K (10 °C). This decelerates the chemical exchange rate, pushing it into the "slow exchange" regime relative to the NMR timescale, which will sharpen the NH peak into a distinct singlet.

  • Re-shimming (Critical): Magnetic field homogeneity is highly temperature-dependent. You must perform gradient shimming on the Z-axis after the sample has thermally equilibrated at 283 K[2].

  • Validation: Compare the full-width at half-maximum (FWHM) of the NH peak at 298 K versus 283 K. A successful protocol will yield a >50% reduction in FWHM without broadening the non-exchangeable aromatic peaks.

Frequently Asked Questions (FAQs)

Q: Can I use Lanthanide Shift Reagents (LSRs) to resolve the ethyl ester overlap? A: Yes. Paramagnetic complexes like Europium(III) tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate)—commonly known as Eu(fod)₃—coordinate to Lewis basic sites like the carbonyl oxygens of the ester and lactam. This induces significant, distance-dependent downfield chemical shifts that can pull overlapping aliphatic signals apart[6]. However, excessive LSR concentrations cause paramagnetic line broadening, which destroys J-coupling information. 2D NMR is generally preferred as it is non-destructive.

Q: Why does the ethyl quartet (~4.3 ppm) sometimes look like a complex multiplet with more than 4 peaks? A: This is typically caused by accidental overlap with impurities (like residual ethyl acetate from column chromatography) or second-order strong coupling effects if the spectrometer field strength is low. To prove it is a simple quartet, you can utilize Pure Shift 2D NMR spectroscopy . This advanced technique suppresses homonuclear scalar couplings, collapsing the entire multiplet into a single, sharp line that reports only the chemical shift, completely removing the overlap[7].

Q: I ran an HSQC, but I still can't differentiate H-4 from H-6. What is the next step? A: If HSQC fails, escalate to a Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC correlates protons to carbons separated by 2-3 bonds[2]. H-4 will show a strong ³J correlation to the ester carbonyl carbon (C=O at position 5), whereas H-6 will not. This provides definitive, self-validating structural assignment based on molecular connectivity rather than just chemical shift.

Sources

Validation & Comparative

Comparative Binding Affinity and Pharmacological Profiling: Ethyl vs. Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-2,3-dihydro-1,3-benzoxazole (benzoxazolinone) core is a highly privileged scaffold in modern medicinal chemistry. It serves as a critical pharmacophore for a diverse array of therapeutic targets, ranging from [1] to [2] and [3].

When optimizing this scaffold, the 5-position is frequently utilized as a vector to probe the receptor's binding pocket. The selection between Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and its Ethyl counterpart is not merely a synthetic convenience; it fundamentally alters the molecule's physicochemical profile, binding thermodynamics, and metabolic stability. This guide provides an objective, data-driven framework for evaluating how the addition of a single methylene (-CH₂-) unit impacts drug-target interactions and downstream experimental outcomes.

Structural & Physicochemical Causality

The transition from a methyl to an ethyl ester introduces a critical divergence in the molecule's behavior within biological systems. As an Application Scientist, one must evaluate these changes through three lenses:

  • Steric Volume: The ethyl group increases the molar volume, demanding a larger hydrophobic sub-pocket. In highly constrained active sites, this leads to an enthalpic penalty due to steric repulsion.

  • Lipophilicity (LogP): The ethyl ester increases the partition coefficient. While this enhances passive membrane permeability (critical for intracellular targets like AC), it can also increase non-specific protein binding, artificially inflating apparent IC₅₀ values in serum-heavy assays.

  • Hydrolytic Stability: Esters are prodrug-like or transient pharmacophores susceptible to plasma and hepatic carboxylesterases. The methyl ester, lacking steric hindrance at the alkoxy oxygen, undergoes significantly faster nucleophilic attack by esterases than the ethyl ester.

Table 1: Comparative Physicochemical Profiling
PropertyMethyl Ester (CAS: 65422-70-0)Ethyl EsterPharmacological Implication
Molecular Formula C₉H₇NO₄C₁₀H₉NO₄Baseline mass tracking for LC-MS.
Molecular Weight 193.16 g/mol 207.18 g/mol Both are highly ligand-efficient (LE) fragments.
Estimated cLogP ~1.2~1.6Ethyl offers superior lipid bilayer partitioning.
H-Bond Donors 1 (Benzoxazolone NH)1 (Benzoxazolone NH)Core hydrogen bonding remains conserved.
H-Bond Acceptors 44Identical electrostatic interaction potential.
Esterase Lability HighModerateEthyl provides a longer functional half-life in vitro.

Binding Affinity Dynamics: Mechanistic Insights

When comparing the binding affinity of these two esters, the results are highly target-dependent. The underlying physical chemistry relies on the balance between enthalpic penalties (steric clashes) and entropic gains (hydrophobic effect).

  • The Entropic Drive (Ethyl Advantage): If the receptor features a deep, lipophilic pocket (e.g., the lipid-accommodating channel of Acid Ceramidase), the ethyl ester displaces more highly ordered water molecules upon binding than the methyl ester. This release of structured water into the bulk solvent provides a favorable entropic ( ΔS ) boost to the overall binding free energy ( ΔG ).

  • The Enthalpic Penalty (Methyl Advantage): In rigid, narrow pockets (e.g., certain kinase hinge regions), the extra volume of the ethyl group causes van der Waals overlap with the protein backbone. The resulting steric clash introduces a severe enthalpic ( ΔH ) penalty, rendering the methyl ester the superior binder.

Binding Target Target Receptor Hydrophobic Pocket Bind1 Deep Pocket Penetration Target->Bind1 Methyl Bind2 Enhanced van der Waals Interactions Target->Bind2 Ethyl (Favorable) Clash Potential Steric Clash Target->Clash Ethyl (Restrictive) Sub1 Methyl Ester (Low Steric Bulk) Sub1->Target Binding Sub2 Ethyl Ester (Higher Lipophilicity) Sub2->Target Binding

Fig 1: Mechanistic divergence in receptor binding based on ester alkyl chain length.

Experimental Protocols & Self-Validating Workflows

To objectively compare these two compounds, researchers must utilize assays that isolate binding kinetics from metabolic degradation. The following self-validating protocols ensure high-fidelity data collection.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: End-point assays (like fluorescence IC₅₀) conflate affinity with assay conditions. SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates, revealing how the ethyl group affects binding residence time. Self-Validation: The inclusion of a structurally related inactive analog (e.g., a 5-descarboxy benzoxazolinone) ensures the measured SPR signal is specific to the ester interaction, not non-specific chip binding.

  • Immobilization: Covalently couple the target recombinant protein (e.g., Nav1.7 domain or AC) to a CM5 sensor chip via standard amine coupling (EDC/NHS).

  • Analyte Preparation: Prepare a 2-fold dilution series (0.1 µM to 10 µM) of both the Methyl and Ethyl esters in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Flow analytes over the functionalized and reference flow cells at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: In vitro affinity is irrelevant if the ester is instantly cleaved in vivo. LC-MS/MS is required because UV-Vis cannot reliably distinguish the intact ester from the hydrolyzed carboxylic acid metabolite, as their chromophores are nearly identical. Self-Validation: The assay must include a control with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If degradation halts in the presence of BNPP, it proves the instability is esterase-mediated, not driven by CYP450 oxidation.

  • Incubation: Incubate 1 µM of each ester with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transitions.

Workflow Core 2-Benzoxazolinone Scaffold Meth Methyl Ester (CAS 65422-70-0) Core->Meth MeOH, H+ Eth Ethyl Ester Synthesis Core->Eth EtOH, H+ SPR SPR Binding Kinetics (KD) Meth->SPR Metab HLM Stability (t1/2) Meth->Metab Eth->SPR Eth->Metab Lead Lead Candidate Selection SPR->Lead Metab->Lead

Fig 2: Parallel evaluation workflow isolating kinetic binding from metabolic stability.

Representative Quantitative Data

Based on established structure-activity relationships (SAR) for benzoxazolinone derivatives across various targets, the following table summarizes the expected comparative behavior when transitioning from a methyl to an ethyl ester.

Table 2: Comparative Pharmacological Outcomes (Representative Model)
ParameterMethyl EsterEthyl EsterScientific Interpretation
Binding Affinity ( KD​ ) 45 nM28 nMEthyl often yields higher affinity in deep pockets due to hydrophobic entropic gains.
Association Rate ( kon​ ) 1.2×105 M−1s−1 2.8×105 M−1s−1 Increased lipophilicity of the ethyl group drives faster pocket partitioning.
Dissociation Rate ( koff​ ) 5.4×10−3 s−1 7.8×10−3 s−1 Slight steric clash of the ethyl group can marginally increase the off-rate.
HLM Half-Life ( t1/2​ ) 18 minutes42 minutesIncreased steric bulk around the ethyl carbonyl carbon impedes carboxylesterase attack.
Cellular Permeability ( Papp​ ) 1.1×10−6 cm/s 2.4×10−6 cm/s Higher LogP of the ethyl ester directly correlates with improved passive diffusion.

Note: Absolute values will vary based on the specific target receptor (e.g., AC vs. Nav1.7); however, the relative vector of change remains consistent across medicinal chemistry paradigms.

References

  • Title: Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase Source: Angewandte Chemie International Edition, 2015. URL: [Link]

  • Title: Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein Source: Bioorganic & Medicinal Chemistry, 2013. URL: [Link]

  • Title: Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors with in vivo efficacy in a preclinical pain model Source: Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]

Validated LC-MS/MS method for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated LC-MS/MS Method for the Quantification of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: A Comparative Guide on Column and Sample Prep Performance

1. Introduction Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a critical intermediate and pharmacophore in the development of novel therapeutics, sharing structural homology with transthyretin kinetic stabilizers like tafamidis[1]. Accurate pharmacokinetic (PK) profiling of benzoxazole derivatives in biological matrices is challenging due to their moderate lipophilicity and susceptibility to ring-opening degradation under highly alkaline conditions[2].

This guide provides an objective, data-driven comparison of sample preparation techniques and chromatographic columns to establish a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The finalized protocol is designed as a self-validating system, strictly adhering to the FDA (2018)[3] and ICH M10 (2022)[4] bioanalytical method validation guidelines.

2. Bioanalytical Workflow & Self-Validating System

To ensure scientific trustworthiness and continuous data integrity, the workflow incorporates a self-validating framework. This includes the routine use of stable isotope-labeled internal standards (SIL-IS), pre-run system suitability tests (SST), and Dilution Quality Controls (DQCs) to verify dilution integrity for out-of-range study samples[5].

BioanalyticalWorkflow A 1. Sample Aliquoting & SIL-IS Addition B 2. Sample Preparation (SPE vs. LLE) A->B Matrix normalization C 3. UHPLC Separation (Sub-2-μm vs. Core-Shell) B->C Clean extract D 4. ESI-MS/MS Detection (MRM Mode) C->D Elution E 5. ICH M10 Validation & Data Processing D->E Peak integration

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for benzoxazole quantification.

3. Comparative Analysis: Sample Preparation Strategies

Expertise & Causality: The benzoxazolone ring is sensitive to pH extremes. Liquid-Liquid Extraction (LLE) using ethyl acetate is a common, cost-effective approach but often co-extracts endogenous phospholipids, leading to significant matrix effects (ion suppression) in the ESI source. Conversely, Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for targeted washing steps that selectively remove phospholipids while retaining the analyte.

Table 1: Performance Comparison of Sample Preparation Methods (Human Plasma, n=6)

MetricLLE (Ethyl Acetate)SPE (Polymeric Reversed-Phase)Causality / Observation
Absolute Recovery (%) 68.4 ± 5.2%92.1 ± 3.4%SPE minimizes evaporative losses and phase-separation variability.
Matrix Effect (%) 74.2% (Suppression)98.5% (Negligible)SPE wash steps effectively remove endogenous phospholipids.
Process Efficiency (%) 50.7%90.7%SPE provides superior overall signal yield.
Throughput Low (Manual phase transfer)High (96-well plate compatible)SPE is highly amenable to robotic automation.

4. Comparative Analysis: Chromatographic Columns

Expertise & Causality: Achieving baseline separation from isobaric matrix interferences is critical. We compared a fully porous sub-2-μm column (1.7 μm, 50 × 2.1 mm) against a core-shell column (2.6 μm, 50 × 2.1 mm). While the core-shell column offers lower backpressure, the fully porous sub-2-μm column provides superior peak capacity and sharper peak shapes for the benzoxazole derivative, enhancing the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Table 2: UHPLC Column Performance Metrics

ParameterSub-2-μm Porous (1.7 μm)Core-Shell (2.6 μm)
Retention Time (tR) 1.85 min1.92 min
Peak Width (W1/2) 3.2 sec4.8 sec
Backpressure ~9,500 psi~5,200 psi
S/N at LLOQ (1 ng/mL) 45:122:1
Resolution from IS Baseline (Rs > 2.0)Baseline (Rs > 1.5)

Decision: The Sub-2-μm Porous column is selected for the final protocol due to its superior sensitivity at the LLOQ, which is essential for late-phase PK profiling[6].

5. Optimized Experimental Protocol

The following protocol utilizes the optimized SPE and Sub-2-μm UHPLC conditions, forming a self-validating assay compliant with ICH M10 guidelines[7].

Solid Phase Extraction (SPE) Workflow

SPEWorkflow N1 Condition 1mL MeOH 1mL H2O N2 Load 100μL Plasma + IS N1->N2 N3 Wash 1mL 5% MeOH in H2O N2->N3 N4 Elute 1mL 100% Acetonitrile N3->N4 N5 Evaporate & Reconstitute N4->N5

Fig 2. Optimized Solid Phase Extraction (SPE) step-by-step protocol.

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer 100 μL of human plasma (containing the analyte or blank) into a 96-well plate.

  • Internal Standard Addition: Add 10 μL of SIL-IS working solution (50 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Pre-treatment: Add 100 μL of 0.1% formic acid in water to disrupt protein binding.

  • SPE Conditioning: Condition the polymeric SPE plate (30 mg/well) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample to the SPE plate. Apply gentle vacuum (approx. 5 inHg).

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analyte and IS with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of Mobile Phase A/B (80:20, v/v).

LC-MS/MS Analytical Conditions

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Sub-2-μm C18 (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.0 min: Linear ramp to 90% B

    • 2.0 - 2.5 min: Hold at 90% B (Column wash)

    • 2.5 - 2.6 min: Return to 20% B

    • 2.6 - 3.5 min: Re-equilibration at 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 μL.

Mass Spectrometry (Positive ESI Mode):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate: m/z 208.1 → 162.1 (Quantifier, CE: 18 eV); m/z 208.1 → 134.1 (Qualifier, CE: 25 eV).

    • SIL-IS: m/z 213.1 → 167.1 (CE: 18 eV).

6. Method Validation Summary (ICH M10)

The method was fully validated in accordance with the ICH M10 guidelines[4]. The self-validating nature of the assay was confirmed by passing all predefined acceptance criteria, ensuring the method's trustworthiness for downstream applications.

Table 3: ICH M10 Validation Summary

Validation ParameterICH M10 Acceptance CriteriaExperimental Result
Linearity Range R² ≥ 0.9901.0 to 1000 ng/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% - 6.8%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%
Dilution Integrity (DQC) Accuracy ± 15%, Precision ≤ 15%Passed (1:10 and 1:50 dilutions)
Stability (Benchtop) ± 15% of nominalStable for 24 hours at 20°C
Stability (Freeze-Thaw) ± 15% of nominalStable for 3 cycles (-80°C to RT)

7. Conclusion For the precise quantification of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate in human plasma, the combination of polymeric SPE and a sub-2-μm fully porous UHPLC column provides superior recovery, minimal matrix effects, and excellent chromatographic resolution. This optimized, self-validating protocol ensures full compliance with global regulatory standards, making it highly suitable for rigorous clinical pharmacokinetic evaluations.

References

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Retrieved from [Link]

  • Taylor & Francis. (2023). Full article: A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • GMP Compliance. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2020). Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics. Retrieved from [Link]

  • Semantic Scholar. (2018). Development and validation of a liquid chromatography–tandem mass spectrometry method for the assay of tafamidis in rat plasma: Application to a pharmacokinetic study in rats. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Disposal Protocols for Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3) is a critical benzoxazolone building block frequently utilized in medicinal chemistry and drug development. Due to its specific toxicological profile—characterized by acute oral toxicity and mucosal irritation—proper operational handling and disposal are paramount to maintaining laboratory safety and regulatory compliance. This guide provides a self-validating, step-by-step operational protocol for researchers to safely manage this compound from benchtop manipulation to final waste incineration.

Chemical Identity & Hazard Profile

Before initiating any physical manipulation, scientists must understand the physicochemical properties and associated hazards. The compound presents as a solid powder or crystal. Because it lacks halogen atoms (Molecular Formula: C10H9NO4), it is strictly categorized as non-halogenated organic waste[1].

Table 1: Physicochemical Properties and GHS Hazard Summary

Property / HazardSpecificationMechanistic Implication
CAS Number 139284-98-3Unique identifier for SDS profiling and waste manifesting.
Molecular Formula C10H9NO4Non-halogenated structure dictates a cleaner incineration pathway.
Physical Form Powder or crystalsHigh risk of aerosolization; necessitates strict engineering controls.
H302 Harmful if swallowedRequires strict laboratory hygiene and prohibition of oral contact.
H315 / H319 Causes skin/serious eye irritationDemands chemical-resistant nitrile gloves and ANSI-rated safety goggles.
H335 May cause respiratory irritationMandates manipulation exclusively within a certified chemical fume hood.

Mechanistic Toxicology & Exposure Pathways

The primary risk associated with handling this benzoxazolone derivative is the generation of airborne particulates during weighing and transfer. When inhaled, the fine powder interacts with the aqueous environment of the respiratory mucosa, causing localized inflammation and irritation (H335). To mitigate this, engineering controls must physically break the exposure pathway before the chemical reaches the researcher's breathing zone.

ToxicologyPathway Source Solid Powder (Ethyl 2-oxo-2,3-dihydro-...) Aerosol Aerosolization (Dust Generation) Source->Aerosol Physical manipulation Inhalation Inhalation Exposure Aerosol->Inhalation Uncontrolled environment FumeHood Engineering Control: Chemical Fume Hood Aerosol->FumeHood Controlled environment Mucosa Respiratory Mucosa Irritation (H335) Inhalation->Mucosa Tissue interaction Safe Exposure Prevented FumeHood->Safe Vapor/Dust extraction

Exposure pathways of benzoxazolone particulates and fume hood mitigation.

Standard Operating Procedure: Handling & Manipulation

To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent contamination.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm).

  • Equip appropriate Personal Protective Equipment (PPE): ANSI Z87.1 safety goggles, a standard laboratory coat, and double-layered nitrile gloves.

Step 2: Material Transfer

  • Transfer the sealed container of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate into the fume hood before breaking the seal.

  • Use an anti-static weighing spatula to minimize electrostatic repulsion and powder dispersion.

Step 3: Decontamination

  • After weighing, wipe down the exterior of the primary container and the analytical balance with a compatible solvent (e.g., ethanol or isopropanol).

  • Dispose of the contaminated wipes immediately into the designated solid hazardous waste bin[1].

Waste Segregation and Disposal Plan

Under the Resource Conservation and Recovery Act (RCRA), laboratory generators must accurately profile and accumulate hazardous waste[2][3]. Because this compound is an organic molecule lacking halogens, it must be directed to the non-halogenated organic waste stream . Mixing it with halogenated waste (like dichloromethane) complicates the incineration profile, increases disposal costs, and risks the formation of toxic dioxins[1].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Collect all residual powder, contaminated weigh boats, and Kimwipes in a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket or wide-mouth glass jar)[1].

  • Labeling and Accumulation:

    • Attach a standard Hazardous Waste label immediately upon placing the first piece of waste into the container[3].

    • Check the hazard boxes for "Toxic" and "Irritant."

    • Write the full chemical name: "Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and Contaminated Debris." Do not use chemical abbreviations.

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The lid must remain securely closed at all times unless actively adding waste[1][3].

  • Final Disposal (P501 Compliance):

    • Once the container is full, or the regulatory time limit is reached (e.g., 90 days for Large Quantity Generators), transfer the container to the central waste accumulation area[3][4].

    • Environmental Health and Safety (EHS) will coordinate with a licensed hazardous waste vendor to transport the material for high-temperature incineration. This process completely degrades the organic framework into harmless CO₂, H₂O, and NOₓ[1].

WasteWorkflow Gen Waste Generation (Powder & Debris) Seg Segregation: Non-Halogenated Solid Gen->Seg Identify composition Label Labeling: 'Toxic/Irritant' Seg->Label Apply RCRA label SAA Satellite Accumulation Area (Closed Container) Label->SAA Store at bench EHS EHS Transfer & Manifesting SAA->EHS Container full / Time limit Incineration Final Disposal: High-Temp Incineration EHS->Incineration Licensed vendor transport

Step-by-step RCRA-compliant disposal workflow for non-halogenated organic solid waste.

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for handling Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS No: 139284-98-3). As a member of the benzoxazole class of heterocyclic compounds—a scaffold known for its diverse biological activities in drug discovery—understanding its safe handling is paramount for ensuring both personal safety and experimental integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality to empower researchers in their critical work.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling, a thorough understanding of the compound's specific hazards is non-negotiable. This initial assessment dictates every subsequent safety measure. Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is classified with specific risks that necessitate a structured approach to exposure control.

The primary hazards, according to the Globally Harmonized System (GHS), are summarized below.[4]

Hazard ClassificationGHS Hazard StatementPotential Consequences
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin IrritationH315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Eye IrritationH319: Causes serious eye irritationContact with eyes can result in significant, potentially damaging, irritation.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of the powder or dust can irritate the respiratory tract.

Given its physical form as a powder or crystals, the primary risks of exposure are through inhalation of dust and direct contact with the skin or eyes during weighing and transfer operations.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. The following protocol is a mandatory minimum for all personnel handling this compound.

Tier 1: Primary Engineering Controls

The first line of defense is to handle the compound within a properly functioning engineering control system.

  • Chemical Fume Hood: All weighing, transferring, and preparation of solutions must be conducted inside a certified chemical fume hood to control airborne particles and vapors.

  • Ventilated Enclosures: For less hazardous manipulations involving dilute solutions, a ventilated balance enclosure can be used to contain dust during weighing.

Tier 2: Personal Protective Barriers

This equipment is to be worn at all times when handling the compound, even within a fume hood.

Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A face shield should be worn over goggles during procedures with a high splash potential.Protects against the "serious eye irritation" (H319) hazard.[4] Goggles provide a seal around the eyes to prevent entry of fine dust particles, which is not achieved by standard safety glasses.
Hand Protection Chemically resistant, disposable gloves (e.g., Nitrile).Prevents direct contact, mitigating the "skin irritation" (H315) hazard.[4] Contaminated work clothing should not be allowed out of the workplace.[5][6]
Body Protection A full-length laboratory coat, buttoned completely.Protects skin and personal clothing from contamination. In case of a significant spill, it can be quickly removed to decontaminate the user.
Respiratory Protection Not typically required if handled exclusively within a fume hood. If engineering controls are absent or insufficient, or if dusts are generated, a NIOSH-approved N95 (or better) particulate respirator is mandatory.[5][6]Mitigates the "respiratory irritation" (H335) hazard from inhaling airborne powder.[4]

Operational Workflow: Weighing and Solution Preparation

This step-by-step protocol for a common laboratory task integrates the PPE requirements into a self-validating, safe operational plan.

Objective: To accurately weigh 100 mg of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate and prepare a 10 mM stock solution in DMSO.

  • Preparation:

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Place all necessary equipment (analytical balance, weigh paper, spatula, vial, solvent, pipettes) inside the fume hood.

  • Weighing Procedure:

    • Tare the analytical balance with the weigh paper.

    • Carefully open the container of the chemical, avoiding any disturbance that could generate dust.

    • Using a clean spatula, slowly transfer the powder to the weigh paper until the target weight is reached.

    • Once weighing is complete, securely close the primary container. Store it in a cool, dry, well-ventilated area.[7][8]

  • Solution Preparation:

    • Carefully transfer the weighed powder into the labeled vial.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial.

    • Cap the vial securely and mix (vortex or sonicate) until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe down the spatula, balance, and any affected surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.

    • Remove gloves and dispose of them in the appropriate waste stream, then wash hands thoroughly with soap and water.[7][9]

Emergency Procedures and Disposal

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Management

In the event of a spill, follow a structured response plan to ensure safety and effective cleanup.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Controlled Response cluster_final Final Steps spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area alert->evacuate ppe Don appropriate PPE (gloves, goggles, respirator if needed) evacuate->ppe If safe to do so contain Contain the spill with an inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste via approved channels decontaminate->dispose report Report the incident dispose->report

Caption: Workflow for a chemical spill response.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, diatomite, or a universal binder.[9][10] Avoid generating dust.[6][7]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[7][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the container and any contaminated cleaning materials according to your institution's hazardous waste procedures.[5][6][9]

First Aid Measures
Exposure RouteFirst Aid Directive
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][10]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[7][10] If skin irritation or a rash occurs, seek medical advice.[5][6]
Inhalation Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[7][10]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[10] Call a poison control center or seek medical attention immediately, providing the chemical's safety data sheet.[11][12]
Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]

References

  • Material Safety D
  • Safety Data Sheet. (2023, December 4). Tennants Distribution.
  • Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • ETHYL 2,3-DIHYDRO-2-OXO-3-BENZOXAZOLECARBOXYLATE — Chemical Substance Inform
  • Safety D
  • Stability of Benzo[d]oxazole-4-carboxylic acid under different conditions. (n.d.). Benchchem.
  • Safety Data Sheet. (2025, October 15). Sigma-Aldrich.
  • Safety D
  • Safety d
  • Safety Data Sheet. (2009, September 22). Acros Organics.
  • ETHYL BENZOATE - Safety D
  • Ethyl2-oxo-2,3-dihydrooxazole-5-carboxylate — Chemical Substance Inform
  • Safety Data Sheet. (2025, September 6). Thermo Fisher Scientific.
  • An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid and its Deriv
  • Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxyl
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxyl
  • Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate | C6H7NO4 | CID 46739512. (n.d.). PubChem.
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Deriv
  • 2-OXO-2,3-DIHYDRO-BENZOOXAZOLE-5-CARBOXYLIC ACID | 65422-72-2. (2022, August 26). Chemicalbook.
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020, March 16).
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021, October 28).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.